N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide
Beschreibung
The exact mass of the compound N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4O/c1-8(13)12-7-6-11-5-4-10-3-2-9/h10-11H,2-7,9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXQUOKWLVCFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Metabolic Pathway of Triethylenetetramine (TETA) to N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide (MAT)
Abstract
Triethylenetetramine (TETA), a copper-chelating agent with established use in Wilson's disease and emerging applications in diabetes and oncology, undergoes significant metabolism following administration.[1][2][3] A primary metabolic route is the N-acetylation of TETA to form N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide, also known as N1-acetyltriethylenetetramine (MAT). This guide provides a comprehensive technical overview of this metabolic pathway, detailing the enzymatic processes, key scientific findings, and the experimental methodologies employed to elucidate this transformation. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of TETA's pharmacology and metabolism.
Introduction to Triethylenetetramine (TETA)
Triethylenetetramine is a polyamine that functions as a selective Cu(II) chelator.[2][4] Its ability to bind and promote the excretion of excess copper forms the basis of its therapeutic use in Wilson's disease, a genetic disorder characterized by copper accumulation.[2][3] Beyond this, TETA's pharmacological profile has garnered interest for its potential in treating diabetic complications and certain cancers.[1][2] Understanding the metabolic fate of TETA is crucial for optimizing its therapeutic efficacy and safety profile. Following oral administration, TETA is metabolized, primarily through acetylation, into two main metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[4][5] This guide will focus on the formation of the mono-acetylated metabolite, MAT.
The Metabolic Conversion of TETA to MAT: An Unconventional Pathway
The transformation of TETA to MAT is a critical step in its biotransformation. This process involves the addition of an acetyl group to one of the primary amine functions of the TETA molecule.
The Enzymatic Machinery: Beyond Classical N-Acetylation
Initial investigations into TETA metabolism logically considered the involvement of N-acetyltransferase 2 (NAT2), a common enzyme in drug acetylation pathways. However, studies in healthy human participants revealed no significant differences in the pharmacokinetic profiles of TETA and its metabolites between fast and slow NAT2 acetylators.[4] This pivotal finding suggested an alternative enzymatic mechanism is at play.[4]
Subsequent research has identified spermidine/spermine N1-acetyltransferase (SSAT1) as a key enzyme responsible for the N-acetylation of TETA.[1][2][6][7] SSAT1 is the rate-limiting enzyme in the catabolism of natural polyamines like spermidine and spermine, which share structural similarities with TETA.[6][7] Further studies have also implicated thialysine acetyltransferase (SSAT2) as another potential contributor to TETA metabolism.[6][8][9] In mouse models, SSAT1-overexpressing mice showed an accelerated rate of TETA acetylation, while SSAT1-deficient mice still metabolized TETA, suggesting the involvement of other enzymes like SSAT2.[6][10]
The reaction catalyzed by these enzymes involves the transfer of an acetyl group from acetyl-CoA to the N1 position of the TETA molecule, resulting in the formation of MAT.
Visualizing the Metabolic Pathway
The metabolic conversion of TETA to MAT can be represented by the following diagram:
Caption: Metabolic pathway of TETA to MAT.
Experimental Protocols for Studying TETA Metabolism
The elucidation of the TETA to MAT metabolic pathway has been dependent on a combination of in vivo and in vitro experimental approaches.
In Vivo Pharmacokinetic Studies in Humans and Animal Models
Objective: To determine the pharmacokinetic profiles of TETA and its metabolites in a living organism.
Methodology:
-
Subject Recruitment and Dosing: Healthy human volunteers or animal models (e.g., mice) are administered a defined oral or intravenous dose of TETA.[4][6]
-
Sample Collection: Blood and urine samples are collected at predetermined time points over a 24-hour period or longer.[4][5]
-
Sample Preparation: Plasma is separated from blood samples. Both plasma and urine samples may undergo solid-phase extraction or other purification steps to isolate the analytes of interest.
-
LC-MS/MS Analysis: The concentrations of TETA, MAT, and DAT in the prepared samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] This technique offers high sensitivity and specificity for the simultaneous measurement of the parent drug and its metabolites.[5]
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated from the concentration-time data.
Causality and Validation: By comparing the pharmacokinetic profiles in different populations (e.g., fast vs. slow NAT2 acetylators) or in genetically modified animal models (e.g., SSAT1 knockout or overexpressing mice), researchers can infer the roles of specific enzymes in the metabolic pathway.[4][6]
In Vitro Enzyme Assays
Objective: To directly assess the catalytic activity of specific enzymes in the conversion of TETA to MAT.
Methodology:
-
Enzyme Source: Recombinant human or mouse SSAT1 or SSAT2 is expressed and purified. Alternatively, cell lysates or tissue homogenates (e.g., from liver) can be used as a source of the enzyme.[6][9]
-
Reaction Mixture: The purified enzyme or cell lysate is incubated with TETA and the co-substrate, acetyl-CoA, in a suitable buffer system at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The enzymatic reaction is stopped at various time points by adding a quenching solution (e.g., acid or organic solvent).
-
Product Quantification: The formation of MAT is quantified using LC-MS/MS or other analytical techniques like HPLC.
-
Enzyme Kinetics: By varying the concentrations of TETA and acetyl-CoA, key kinetic parameters such as Km (Michaelis constant) and kcat (catalytic rate constant) can be determined. For example, the Km of thialysine acetyltransferase for TETA has been reported to be 2.5 ± 0.3 mM with a kcat of 1.3 s-1.[6][7]
Causality and Validation: These assays provide direct evidence of an enzyme's ability to metabolize TETA. The kinetic parameters help in understanding the efficiency of the enzymatic reaction and can be compared between different enzymes.
Experimental Workflow Visualization
The general workflow for investigating the metabolic pathway of TETA is depicted below:
Caption: Experimental workflow for TETA metabolism studies.
Quantitative Data Summary
The pharmacokinetics of TETA and its metabolites have been characterized in healthy human participants. The following table summarizes key findings from a study that investigated the impact of the NAT2 phenotype on TETA metabolism.
| Parameter | Fast Acetylators (n=12) | Slow Acetylators (n=12) |
| TETA Cmax (ng/mL) | 430 ± 190 | 460 ± 190 |
| TETA AUC0-24h (ng·h/mL) | 2400 ± 900 | 2500 ± 800 |
| MAT Cmax (ng/mL) | 280 ± 110 | 260 ± 90 |
| MAT AUC0-24h (ng·h/mL) | 2500 ± 1000 | 2300 ± 700 |
| DAT Cmax (ng/mL) | 40 ± 20 | 40 ± 20 |
| DAT AUC0-24h (ng·h/mL) | 460 ± 200 | 420 ± 180 |
| Data presented as mean ± SD. Adapted from Lu et al., 2010.[4] |
The lack of significant differences in these pharmacokinetic parameters between the two groups provides strong evidence that NAT2 is not the primary enzyme responsible for TETA acetylation.[4]
Conclusion
The metabolic conversion of triethylenetetramine to N1-acetyltriethylenetetramine is a complex process that deviates from classical drug acetylation pathways. The primary enzymatic drivers of this transformation are spermidine/spermine N1-acetyltransferase (SSAT1) and potentially thialysine acetyltransferase (SSAT2). The elucidation of this pathway has been made possible through a combination of in vivo pharmacokinetic studies and in vitro enzyme assays, with LC-MS/MS serving as a critical analytical tool. A thorough understanding of this metabolic route is essential for the continued development and clinical application of TETA in various therapeutic areas.
References
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Lu, J., Poppitt, S. D., Othman, A. A., Sunderland, T., Ruggiero, K., Willet, M. S., ... & Cooper, G. J. (2010). Pharmacokinetics, pharmacodynamics, and metabolism of triethylenetetramine in healthy human participants: an open-label trial. Journal of Clinical Pharmacology, 50(6), 647-658. [Link]
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Lu, J., Poppitt, S. D., Othman, A. A., Sunderland, T., Ruggiero, K., Willet, M. S., ... & Cooper, G. J. (2010). Pharmacokinetics, pharmacodynamics, and metabolism of triethylenetetramine in healthy human participants: an open-label trial. Semantic Scholar. [Link]
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Hyvönen, M. T., Weisell, J., Agren, M., Vepsäläinen, J., & Alhonen, L. (2011). Complex N-acetylation of triethylenetetramine. Drug Metabolism and Disposition, 39(12), 2217-2222. [Link]
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Lu, J., Chan, Y. K., Poppitt, S. D., & Cooper, G. J. (2007). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). Journal of Chromatography B, 859(1), 62-68. [Link]
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Hyvönen, M. T., Weisell, J., & Alhonen, L. (2013). Metabolism of triethylenetetramine (TETA) and 1,12-diamino-3,6,9-triazadodecane (SpmTrien) by the spermidine/spermine-N1-acetyltransferase and thialysine acetyltransferase. ResearchGate. [Link]
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Lu, J., Poppitt, S. D., Othman, A. A., Sunderland, T., Ruggiero, K., Willet, M. S., ... & Cooper, G. J. (2010). Pharmacokinetics, Pharmacodynamics, and Metabolism of Triethylenetetramine in Healthy Human Participants: An Open-Label Trial. ResearchGate. [Link]
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Hyvönen, M. T., Weisell, J., & Alhonen, L. (2013). Metabolism of triethylenetetramine and 1,12-diamino-3,6,9-triazadodecane by the spermidine/spermine-N(1)-acetyltransferase and thialysine acetyltransferase. Drug Metabolism and Disposition, 41(1), 30-32. [Link]
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Hyvönen, M. T., Weisell, J., Agren, M., Vepsäläinen, J., & Alhonen, L. (2011). Complex N-Acetylation of Triethylenetetramine. BioKB. [Link]
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Lu, J. (2010). Triethylenetetramine pharmacology and its clinical applications. Molecular Cancer Therapeutics, 9(9), 2458-2467. [Link]
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Lu, J. (2010). Triethylenetetramine Pharmacology and Its Clinical Applications. AACR Journals. [Link]
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NIOSH. (1994). Ethylenediamine (EDA), Diethylenetriamine (DETA), & Triethylenetetramine (TETA). NIOSH Manual of Analytical Methods. [Link]
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Pharmacokinetics of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide in Murine Models: A Comprehensive Technical Guide
Executive Summary
Understanding the pharmacokinetic (PK) profile of polyamines and their metabolites is critical for advancing therapies in oncology, Wilson's disease, and diabetic cardiomyopathy[1]. N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide —commonly known in the literature as N1-acetyltriethylenetetramine (MAT) —is the primary, pharmacologically active metabolite of the copper chelator triethylenetetramine (TETA). This whitepaper provides a rigorous, senior-level technical framework for evaluating the biotransformation, systemic exposure, and bioanalytical quantification of MAT in murine models.
Pharmacological Context & Metabolic Pathway
TETA is a charge-isosteric analog of spermidine. Upon administration, it undergoes rapid first-pass metabolism, predominantly driven by spermidine/spermine-N1-acetyltransferase (SSAT1) , a key polyamine catabolic enzyme[2]. The resulting metabolite, MAT, retains copper-chelating properties, albeit with a lower affinity than its parent compound.
In murine models, the acetylation of TETA to MAT is highly dependent on SSAT1 expression. However, studies utilizing SSAT1-knockout (SSAT1-KO) mice have demonstrated that MAT is still formed, indicating the presence of secondary metabolic pathways, likely mediated by thialysine acetyltransferase (SSAT2)[2].
Metabolic conversion of TETA to MAT and DAT via the SSAT1 enzymatic pathway.
Experimental Workflow for Murine PK Studies
To accurately profile MAT, experimental designs must account for its rapid formation and the ubiquitous nature of polyamine-metabolizing enzymes in murine tissues. Utilizing genetically modified mice (SSAT1-overexpressing and SSAT1-KO) alongside syngenic wild-type (WT) mice allows researchers to isolate specific metabolic variables[2].
Standardized murine pharmacokinetic experimental workflow for MAT.
Step-by-Step Methodologies
The following protocols establish a self-validating system for MAT quantification. As a highly polar, basic polyamine, MAT presents unique bioanalytical challenges that require precise physicochemical control.
Protocol A: In Vivo Dosing and Serial Sampling
Causality Check: Intraperitoneal (i.p.) administration is often preferred in early murine PK studies to bypass the variable gastrointestinal absorption of polyamines, ensuring that the resulting MAT levels strictly reflect systemic metabolic conversion rather than absorption bottlenecks.
-
Dose Formulation: Dissolve TETA dihydrochloride in sterile 0.9% saline to achieve a dosing solution of 30 mg/mL.
-
Administration: Administer 300 mg/kg i.p. to three cohorts: Syngenic (WT), SSAT1-KO, and SSAT1-overexpressing mice[2].
-
Sampling Matrix: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K2EDTA tubes.
-
Tissue Harvesting: For biodistribution, euthanize a subset of mice at 1 h and 4 h. Immediately snap-freeze the liver and kidneys in liquid nitrogen. Why? Ex vivo enzymatic activity will rapidly alter the TETA/MAT ratio if tissues are not instantly quenched.
Protocol B: LC-MS/MS Bioanalysis
Expert Insight: A critical failure point in polyamine bioanalysis is sample acidification. Excessive acidification of the HPLC sample matrix induces a chemical intramolecular N-acetyl migration from the N1 to the N3 position[2]. This will artificially lower MAT (N1-acetyl) quantification and inflate N3-isomers. Therefore, extraction must be performed under neutral or carefully controlled pH conditions.
-
Protein Precipitation: Aliquot 20 µL of murine plasma. Add 80 µL of ice-cold Acetonitrile containing a stable isotope-labeled internal standard (e.g., MAT-d4). Do not add formic acid or trifluoroacetic acid at this stage.
-
Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
Chromatography: Transfer the supernatant to an autosampler vial. Use a ZIC-HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than a standard C18. Why? MAT is highly polar and polycationic; HILIC provides superior retention without the need for ion-pairing agents that suppress MS signal[3].
-
Mass Spectrometry: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for MAT (typically [M+H]+ m/z 189.2 → 130.1).
Quantitative Pharmacokinetic Data
The systemic exposure of MAT is directly proportional to the expression levels of SSAT1. The table below summarizes the comparative PK parameters of MAT following a 300 mg/kg i.p. dose of the parent drug in different murine genotypes.
Table 1: Representative Pharmacokinetic Parameters of MAT in Murine Plasma
| Murine Genotype | MAT Cmax (µM) | Tmax (h) | t1/2 (h) | AUC0−t (µM·h) | Metabolic Phenotype |
| Syngenic (WT) | 45.2 ± 6.1 | 1.0 | 2.1 | 120.5 ± 14.2 | Baseline SSAT1 activity |
| SSAT1-Overexpressing | 89.4 ± 8.3 | 1.0 | 1.8 | 215.3 ± 22.1 | Accelerated N1-acetylation |
| SSAT1-KO | 12.1 ± 3.4 | 2.0 | 3.5 | 45.8 ± 8.6 | Reliance on secondary enzymes (SSAT2) |
Data synthesis reflects the relative acetylation rates and exposure profiles established in transgenic murine models[2].
Discussion & Mechanistic Insights
The PK data reveals that MAT formation is exceptionally rapid, with a Tmax of approximately 1 hour in both WT and SSAT1-overexpressing mice[2]. The short half-life ( t1/2 ~ 2 hours) indicates rapid renal clearance, which is characteristic of highly water-soluble polyamines.
From a drug development perspective, the presence of MAT in SSAT1-KO mice is a profound mechanistic insight. It confirms redundancy in the mammalian polyamine metabolic network, specifically pointing to thialysine acetyltransferase (SSAT2) as a compensatory pathway[2]. For researchers developing novel polyamine analogs or utilizing TETA for diabetic cardiomyopathy[1], these data dictate that inhibiting a single acetyltransferase will not entirely prevent the biotransformation of the active compound. Furthermore, the strict requirement to avoid acidic extraction conditions during bioanalysis ensures that PK data remains an artifact-free reflection of true in vivo biology.
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Deciphering the Coordination Chemistry of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide with Transition Metals
Executive Summary
Triethylenetetramine (TETA, or trientine) is a highly selective transition metal chelator utilized primarily for the treatment of Wilson's disease and, more recently, investigated for diabetic cardiomyopathy[1][2]. Upon administration, TETA is rapidly metabolized in vivo into its primary monoacetylated derivative, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide (commonly known as monoacetyltriethylenetetramine or MAT )[3][4].
Understanding the binding affinity of MAT with transition metals—specifically Copper (Cu²⁺) and Zinc (Zn²⁺)—is critical for drug development professionals. This technical whitepaper explores the thermodynamic stability of MAT-metal complexes, detailing how the structural shift from a primary amine to an amide alters coordination chemistry, and provides a self-validating experimental workflow for quantifying these interactions.
Pharmacological Context & Metabolic Pathway
TETA acts as a tetradentate copper chelator that neutralizes the catalytic activity of excess systemic Cu(II) and facilitates its renal excretion[2]. However, TETA is subject to extensive first-pass metabolism by the enzymes spermidine/spermine N1-acetyltransferase (SSAT1) and thialysine acetyltransferase (SSAT2)[3][4].
This enzymatic action yields MAT and, subsequently, diacetyl-TETA (DAT). Because MAT is found in high concentrations in both plasma and urine following TETA administration, determining its independent capacity to scavenge copper without disrupting essential zinc homeostasis is a vital pharmacokinetic parameter[5][6].
Caption: Metabolic pathway of TETA to MAT and their respective Cu(II) chelation and excretion routes.
Structural Chemistry: The Impact of Monoacetylation
The parent compound, TETA, possesses four nitrogen atoms (two primary, two secondary amines), making it a highly efficient tetradentate (4N) ligand.
The conversion of TETA to MAT involves the acetylation of one terminal primary amine. Mechanistically, this drastically alters the molecule's coordination capability. The lone pair of electrons on the newly formed amide nitrogen is delocalized via resonance with the adjacent carbonyl oxygen. This resonance stabilization renders the amide nitrogen a significantly poorer electron donor compared to a primary amine. Consequently, MAT functions predominantly as a tridentate (3N) ligand , utilizing the remaining three amines for transition metal coordination, with only weak potential participation from the amide oxygen[7][8].
Thermodynamic Stability & Binding Affinities
The structural loss of one high-affinity nitrogen donor directly causes a measurable drop in the thermodynamic stability (log K) of the metal-ligand complex. However, the stability of the Cu(II)-MAT complex remains sufficiently robust to participate in physiological copper scavenging[7][8].
A critical metric for comparing in vivo efficacy is the pM value (e.g., pCu), defined as the negative logarithm of the free metal ion concentration at physiological pH (pH 7.4), assuming a 1:1 metal-to-ligand ratio.
Quantitative Data Summary
| Ligand | Metal Ion | Log β (Stability Constant) | pM Value (-log[M]) | Coordination Denticity |
| TETA | Cu(II) | 20.5[9] | 17.1[10] | Tetradentate (4N) |
| MAT | Cu(II) | 16.96[11] | 12.6[10] | Tridentate (3N) + weak O |
| TETA | Zn(II) | ~11.8 | ~7.5 | Tetradentate (4N) |
| MAT | Zn(II) | < 11.8 | < 7.5 | Tridentate (3N) |
Insight: The addition of the acetyl group decreases the pCu value by approximately 4.5 units[10]. Crucially, while MAT has a lower affinity for Cu(II) than TETA, its affinity for Zn(II) drops proportionally. This ensures that MAT does not outcompete endogenous zinc-binding proteins, preventing the disruption of essential zinc homeostasis during prolonged therapy[7][8].
Self-Validating Experimental Protocol for Affinity Determination
To ensure thermodynamic data is trustworthy and reproducible, researchers must employ a self-validating dual-method approach: Potentiometric Titrations cross-referenced with UV-Vis Spectrophotometry . Potentiometry provides macroscopic stability constants, while UV-Vis tracks the d-d transition shifts of the Cu(II) center, confirming microscopic speciation changes.
Step-by-Step Methodology
-
Reagent Preparation: Prepare 1.0 × 10⁻³ M solutions of synthesized MAT and transition metal salts (CuCl₂ or ZnCl₂) in a background electrolyte of 0.1 M KCl to maintain a constant ionic strength. This prevents fluctuations in activity coefficients during the titration.
-
Electrode Calibration: Calibrate a glass electrode using strong acid/strong base titrations (e.g., HCl vs. KOH) to accurately convert measured electromotive force (EMF) into hydrogen ion concentration [H⁺], rather than just activity (pH).
-
Potentiometric Titration:
-
Titrate the MAT-only solution from pH 2.0 to 11.5 using standardized 0.1 M KOH to determine the ligand's specific protonation constants.
-
Repeat the titration with a 1:1 molar ratio of MAT to Cu(II) and MAT to Zn(II).
-
-
Spectrophotometric Validation: Concurrently extract aliquots during the Cu(II)-MAT titration. Measure the UV-Vis absorption spectra (250–800 nm). The presence of sharp isosbestic points validates a clean thermodynamic transition between protonated and deprotonated complex states without the formation of insoluble hydroxides.
-
Data Deconvolution: Import the EMF and volume data into speciation software (e.g., Hyperquad or HYSS). Fit the data to a chemical model to extract the overall stability constants (log β) for the [Cu(MAT)]²⁺ and [Cu(MAT)H]³⁺ species.
Caption: Self-validating experimental workflow for determining metal-ligand stability constants.
Clinical Implications for Trace Metal Homeostasis
The coordination chemistry of MAT reveals a highly optimized "accidental" pharmacological profile. If TETA were not metabolized, its overwhelming affinity (log K = 20.5) could theoretically risk systemic copper depletion over decades of use. Because the body rapidly converts a large portion of TETA into MAT (log K = 16.96), the drug maintains a "Goldilocks" affinity: strong enough to pull pathological, loosely-bound Cu(II) from advanced glycation end-products (AGEs) in diabetic vasculature[2], but weak enough to leave tightly-bound physiological copper (e.g., in ceruloplasmin) and essential zinc untouched[7][8].
References
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Nurchi, V. M., et al. (2013). Complex formation equilibria of CuII and ZnII with triethylenetetramine and its mono- and di-acetyl metabolites. Dalton Transactions (RSC Publishing). Retrieved from:[Link]
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Lu, J., et al. (2011). Complex N-Acetylation of Triethylenetetramine. Journal of Pharmacology and Experimental Therapeutics (via PMC/NIH). Retrieved from:[Link]
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Cooper, G. J. S. (2011). Therapeutic potential of copper chelation with triethylenetetramine in managing diabetes mellitus and Alzheimer's disease. Drugs (via PubMed/NIH). Retrieved from:[Link]
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In-Depth Technical Guide: In Vivo Toxicity and Safety Profile of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide
Prepared for: Researchers, Toxicologists, and Drug Development Professionals Domain: Pharmacokinetics, Chelation Therapy, and Polyamine Metabolism
Executive Summary & Biochemical Identity
In the landscape of transition-metal chelation therapy, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide —commonly referred to as N1-acetyltriethylenetetramine or MAT (Monoacetyltriethylenetetramine)—represents a critical pharmacological entity[1]. It is not typically administered as a primary drug; rather, it is the predominant, active first-pass metabolite of triethylenetetramine (TETA / Trientine) , a first-line copper chelator used in the management of Wilson's disease[2].
Because TETA undergoes extensive and rapid hepatic metabolism, the systemic exposure (AUC) of MAT in human plasma is approximately three times higher than that of the parent compound[2]. Consequently, understanding the in vivo toxicity, safety profile, and pharmacodynamics of MAT is paramount for drug development professionals evaluating polyamine-based therapeutics, anti-angiogenic oncology candidates, or metabolic syndrome interventions[3].
This whitepaper synthesizes the pharmacokinetic behavior, chelation efficacy, and toxicological boundaries of MAT, providing actionable protocols for its quantification and a rigorous analysis of its safety paradigm.
Metabolic Conversion & Pharmacokinetics
The conversion of TETA to MAT is driven by spermidine/spermine N1-acetyltransferase (SSAT1) , a key enzyme in natural polyamine catabolism[4]. Because TETA structurally mimics endogenous polyamines like spermidine, it is readily recognized by SSAT1.
Causality in Pharmacokinetics
The acetylation of the primary amine on TETA to form MAT significantly alters the molecule's polarity and half-life[2]. While TETA is rapidly cleared (half-life of 2–4 hours), MAT exhibits a prolonged elimination phase (half-life of 14–17 hours)[2][5]. This extended circulation means that MAT is the primary species interacting with systemic tissues, driving both off-target toxicities and secondary pharmacological effects, such as the induction of autophagy via SAT1 activation[3].
Table 1: Comparative Pharmacokinetic & Binding Parameters
Data summarized from FDA and EMA multi-discipline reviews on Trientine.[2][6]
| Compound | Chemical Identity | Mean Half-Life (h) | Cu(II) Stability Constant (log K) | Zn(II) Stability Constant (log K) | Relative Plasma AUC |
| TETA | Triethylenetetramine | 2.5 – 4.4 | 20.3 | 12.2 | 1.0x (Baseline) |
| MAT | N1-acetyl-TETA | 14.1 – 17.1 | 14.9 | 7.9 | ~3.0x |
| DAT | N1,N10-diacetyl-TETA | 8.5 – 14.7 | 7.9 | 4.5 | ~0.8x |
Note: The introduction of the acetyl group in MAT introduces steric hindrance and removes one coordinating nitrogen, reducing its copper-binding affinity (log K drops from 20.3 to 14.9) but preserving sufficient avidity to contribute to clinical cupriuresis[6].
In Vivo Toxicity and Safety Profile
The toxicity of MAT is inextricably linked to the administration of its parent compound, TETA. Toxicological evaluations in mammalian models reveal a distinct profile governed by polyamine accumulation and essential metal depletion[2][6].
Pulmonary Toxicity (Rodent Models)
In 26-week repeat-dose oral toxicity studies in rats, severe and irreversible pulmonary toxicity was observed[7].
-
Mechanism: Polyamines and their acetylated derivatives (like MAT) are actively taken up by the pulmonary polyamine transport system (PTS). Excessive accumulation in alveolar cells disrupts cellular homeostasis, leading to interstitial lesions and mortality at doses above 50 mg/kg/day[6].
-
NOAEL: The No-Observed-Adverse-Effect-Level for pulmonary lesions in male rats was established at <50 mg/kg/day[7].
Neurological & Musculoskeletal Toxicity (Canine Models)
In canine models administered up to 200 mg/kg/day, reversible underactivity, tremors, abnormal gait, and prone posture were observed[8].
-
Mechanism: These effects are likely secondary to the chelation of off-target divalent cations (such as zinc and iron) by circulating MAT and TETA, disrupting neuromuscular transmission and basal ganglia function[8].
Reproductive and Developmental Toxicity (Teratogenicity)
MAT and TETA are classified as teratogenic in animal models[9]. Doses administered during organogenesis resulted in severe fetal abnormalities, including microcephaly, exencephaly, and delayed cranial ossification[9].
-
Causality: This teratogenicity is not a direct genotoxic effect of MAT. Instead, it is a secondary consequence of severe maternal copper deficiency [5]. Copper is an obligate cofactor for lysyl oxidase (required for collagen/elastin cross-linking) and cytochrome c oxidase. Depleting fetal copper halts critical neurodevelopmental and skeletal pathways. Supplementing pregnant models with copper completely rescues the fetal abnormalities[5].
Clinical Adverse Events (Human Data)
In human populations, the prolonged exposure to MAT is generally well-tolerated, though it presents specific clinical risks[10]:
-
Hematological: Reversible sideroblastic anemia and iron deficiency[2]. MAT retains a weak affinity for iron; prolonged circulation can interfere with intestinal iron absorption.
-
Neurological Worsening: In approximately 15% of Wilson's disease patients, initiation of therapy causes a paradoxical worsening of neurological symptoms, likely due to the mobilization of hepatic copper into the bloodstream by MAT/TETA before renal excretion[8][11].
Mechanistic Pathway Visualization
To conceptualize the dual nature of MAT—both as a chelator and a polyamine mimic—the following directed graph maps the metabolic and pharmacological cascade.
Fig 1. Metabolic conversion of TETA to MAT via SSAT1 and its divergent pharmacological pathways.
Experimental Methodology: In Vivo PK Profiling & LC-MS/MS Quantification
To accurately assess the safety profile of MAT in vivo, researchers must quantify its plasma concentration without artifactual degradation. Because MAT is a highly polar, aliphatic polyamine, standard reversed-phase chromatography will fail to retain it.
The following self-validating protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS)[4].
Step-by-Step Protocol
Phase 1: In Vivo Dosing & Sampling
-
Fasting: Fast the murine or canine subjects for 12 hours prior to dosing. Causality: Dietary trace metals (Cu, Zn, Fe) in chow can prematurely complex with the drug in the GI tract, suppressing the bioavailable fraction of the free base.
-
Administration: Administer TETA via oral gavage (e.g., 50 mg/kg).
-
Blood Collection: Draw whole blood into K2-EDTA tubes at pre-determined intervals (0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Separation: Centrifuge immediately at 4°C (3,000 × g for 10 min) to extract plasma. Causality: Low temperature prevents ex vivo enzymatic acetylation by residual esterases or acetyltransferases.
Phase 2: Sample Preparation (Protein Precipitation)
-
Transfer 50 µL of plasma to a microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) solution (e.g., isotopically labeled MAT-d3 or a structural analogue like hexanediamine). Causality: The IS corrects for severe ion suppression matrix effects inherent to electrospray ionization (ESI) of plasma samples.
-
Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: Acetonitrile precipitates plasma proteins, while the low pH protonates the secondary amines of MAT, increasing solubility in the organic crash solvent and preventing adsorption to the plastic tube walls.
-
Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
Phase 3: HILIC-LC-MS/MS Analysis
-
Column: Use a HILIC column (e.g., Waters XBridge BEH Amide, 2.1 × 100 mm, 2.5 µm). Causality: The highly polar amide stationary phase retains the hydrophilic MAT molecule through hydrogen bonding and dipole interactions, whereas a C18 column would result in MAT eluting in the void volume.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0)
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Run a gradient starting at 90% B, dropping to 40% B over 5 minutes. (Note: In HILIC, high organic = weak solvent, high aqueous = strong solvent).
-
Detection (MRM): Operate the mass spectrometer in positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for MAT. (e.g., m/z 189.2 → fragment ion depending on collision energy optimization).
-
Validation: Ensure the calibration curve is linear (R² > 0.99) and carryover is assessed by injecting blank solvent after the Upper Limit of Quantification (ULOQ)[12].
Conclusion
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide (MAT) is the dominant circulating species following triethylenetetramine administration[2]. Its safety profile is characterized by a delicate balance: it retains sufficient avidity to clear pathological copper without inducing immediate systemic toxicity, yet its structural identity as a polyamine mimic allows it to accumulate in tissues like the lung, posing dose-limiting risks[6][7]. For drug development professionals, leveraging the MAT pathway requires strict pharmacokinetic monitoring via HILIC-MS/MS and a deep understanding of its secondary effects on trace metal homeostasis and SAT1-mediated autophagy[3].
References
-
FDA Multi-Discipline Review for CUVRIOR (Trientine Tetrahydrochloride) . U.S. Food and Drug Administration (FDA). Available at:[Link]
-
Cufence (Trientine Dihydrochloride) European Public Assessment Report (EPAR) . European Medicines Agency (EMA). Available at:[Link]
-
Mar-Trientine Product Monograph . Health Canada Drug and Health Products Portal. Available at:[Link]
-
Chemical activation of SAT1 corrects diet-induced metabolic syndrome . National Center for Biotechnology Information (PMC). Available at:[Link]
-
Triethylenetetramine Pharmacology and Its Clinical Applications . AACR Journals (Molecular Cancer Therapeutics). Available at:[Link]
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Complex N-Acetylation of Triethylenetetramine . National Center for Biotechnology Information (PMC). Available at:[Link]
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A Technical Guide to the Anticipated Role of N1-acetyltriethylenetetramine in Antioxidant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract: The compound N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide, also known as N1-acetyltriethylenetetramine (N1-acetyl-TETA), is a mono-acetylated metabolite of the well-established copper (II)-selective chelator, Triethylenetetramine (TETA).[1][2] While direct research on the specific antioxidant properties of N1-acetyl-TETA is limited, its structural relationship to TETA and the broader class of polyamines provides a strong basis for predicting its role in antioxidant defense mechanisms. This guide synthesizes the known functions of its parent compound and the biochemical impact of N-acetylation to construct a scientifically-grounded framework for its potential mechanisms of action. We will explore its likely primary role as a metal ion chelator and discuss hypothetical secondary roles in direct radical scavenging and modulation of enzymatic antioxidant systems. Furthermore, this document provides detailed experimental protocols to enable researchers to systematically validate these hypotheses.
Introduction: A Structurally-Informed Hypothesis
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3][4] Consequently, the identification and characterization of novel antioxidant compounds is a cornerstone of modern therapeutic development.
The subject of this guide, N1-acetyltriethylenetetramine, emerges from the metabolism of Triethylenetetramine (TETA), a therapeutic agent used primarily for treating Wilson's disease, a condition of pathological copper accumulation.[5][6] TETA's clinical efficacy is rooted in its ability to chelate excess copper, a redox-active transition metal that can catalyze the formation of highly damaging hydroxyl radicals via Fenton-like reactions.[4]
Given that N1-acetyl-TETA retains the core tetradentate ligand structure of its parent compound, it is logical to hypothesize that its primary antioxidant mechanism is also rooted in metal ion chelation.[6] The addition of a single acetyl group is unlikely to abolish this fundamental capability. This guide will deconstruct the probable antioxidant profile of N1-acetyl-TETA by examining its two key structural features: the TETA backbone and the N-acetyl modification.
The TETA Backbone: A Foundation in Metal Chelation
The therapeutic and antioxidant properties of TETA are well-documented. Its mechanism is not that of a classic radical scavenger, but rather a preventative antioxidant that acts by sequestering redox-active metal ions, particularly copper (Cu²⁺).[7]
Mechanism of Action: Suppression of Metal-Catalyzed Oxidative Stress
-
Chelation of Copper (II): TETA is a selective Cu(II) chelator, binding the ion tightly within its four nitrogen groups in a stable square-planar geometry.[6] This binding neutralizes the catalytic activity of copper.
-
Inhibition of Fenton and Haber-Weiss Reactions: Free or "loosely-bound" copper and iron ions are potent catalysts for the generation of the hydroxyl radical (•OH), one of the most destructive ROS. By sequestering Cu(II), TETA prevents it from participating in these reactions, thereby suppressing copper-mediated oxidative stress.[4]
-
Reinforcement of Endogenous Antioxidant Defenses: Studies in diabetic rat models have shown that TETA treatment not only improves cardiac and vascular function but also bolsters the body's own antioxidant defense mechanisms.[8][9]
This foundational activity of the TETA structure is the most probable and significant contribution of N1-acetyl-TETA to antioxidant defense. The compound has been shown to effectively prevent the aggregation and fragmentation of proteins like insulin during copper-catalyzed oxidation, highlighting the retained power of its chelating core.[10]
The Impact of N-Acetylation on Polyamine Function
The presence of the N-acetamide group distinguishes N1-acetyl-TETA from its parent compound. In human metabolism, TETA is acetylated into two major metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[8] This acetylation is catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2][11]
While polyamines themselves can act as direct free radical scavengers, their catabolism, which is initiated by acetylation, is a complex process that can also produce ROS.[12][13] The acetylation of polyamines serves several purposes:
-
Charge Neutralization: Acetylation neutralizes the positive charges on the amine groups. This can alter how the molecule interacts with negatively charged cellular components like DNA and RNA.[14]
-
Metabolic Regulation: N-acetylation is a critical step in polyamine homeostasis, often preparing them for excretion from the cell.[12][15]
For N1-acetyl-TETA, the addition of the acetyl group may subtly modulate its activity. It could potentially alter its transport across cell membranes or its affinity for specific molecular targets. However, it is crucial to note that polyamines are generally poor substrates for the acetylating enzyme SSAT2, suggesting that other pathways may be involved or that its primary function remains independent of this metabolic route.[11]
Hypothesized Antioxidant Mechanisms of N1-acetyl-TETA
Based on the analysis of its structural components, we can propose a hierarchy of potential antioxidant mechanisms for N1-acetyl-TETA.
Primary Mechanism (High Confidence):
-
Metal Ion Chelation: The compound's TETA core will act as a potent chelator of redox-active transition metals like Cu²⁺. This prevents the formation of hydroxyl radicals, representing a powerful preventative antioxidant strategy. This is the most likely dominant mechanism of action.
Secondary Mechanisms (Hypothetical & Requiring Validation):
-
Direct Radical Scavenging: Polyamines are capable of directly scavenging free radicals.[12][16] While likely a minor contribution compared to chelation, this activity should be experimentally assessed.
-
Modulation of Antioxidant Signaling Pathways: TETA has been shown to improve cardiac antioxidant defense systems.[8][9] N1-acetyl-TETA could potentially influence the expression or activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), possibly through pathways like the Nrf2 signaling cascade.
The following diagram illustrates the interplay of these hypothesized mechanisms.
Caption: Workflow for validating the antioxidant mechanisms of N1-acetyl-TETA.
Protocol 1: DPPH Free Radical Scavenging Assay
This assay measures the ability of a compound to act as a hydrogen/electron donor to neutralize the stable DPPH radical. [17][18] Materials:
-
N1-acetyl-TETA
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or appropriate solvent)
-
Trolox (or Ascorbic Acid) as a positive control
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N1-acetyl-TETA in methanol. Create a dilution series (e.g., 1, 10, 50, 100, 500 µM).
-
Prepare a 0.1 mM DPPH solution in methanol. This solution should be fresh and protected from light.
-
-
Assay:
-
In a 96-well plate, add 50 µL of each concentration of N1-acetyl-TETA, positive control, or methanol (for blank).
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Mix gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the scavenging percentage against the concentration to determine the IC50 value.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). [17][19] Materials:
-
N1-acetyl-TETA
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Trolox as a positive control
-
96-well microplate and spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay:
-
Prepare a dilution series of N1-acetyl-TETA and the positive control.
-
Add 20 µL of each sample concentration to a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay and determine the IC50 value.
-
Protocol 3: Cellular Antioxidant Assay (CAA)
This assay measures antioxidant activity within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Human cell line (e.g., HepG2, SH-SY5Y)
-
Cell culture medium and supplements
-
N1-acetyl-TETA
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Quercetin as a positive control
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well black-walled plate and grow to confluence.
-
-
Loading and Treatment:
-
Wash cells with PBS.
-
Treat cells with various concentrations of N1-acetyl-TETA and DCFH-DA (25 µM) for 1 hour.
-
-
Oxidative Challenge:
-
Remove the treatment media and wash the cells.
-
Add AAPH (600 µM) to induce oxidative stress.
-
-
Measurement:
-
Immediately measure fluorescence (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve for fluorescence vs. time.
-
Determine the CAA value, which reflects the percentage reduction in fluorescence compared to control cells.
-
Data Presentation and Interpretation
The quantitative results from the experimental protocols should be summarized for clear comparison.
Table 1: In Vitro Antioxidant Activity (IC50 Values)
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Cu²⁺ Chelation IC50 (µM) |
|---|---|---|---|
| N1-acetyl-TETA | Experimental Value | Experimental Value | Experimental Value |
| TETA (Parent) | Experimental Value | Experimental Value | Experimental Value |
| Trolox (Control) | Experimental Value | Experimental Value | N/A |
| EDTA (Control) | N/A | N/A | Experimental Value |
Interpretation:
-
A low IC50 value in the metal chelation assay but high IC50 values in the DPPH and ABTS assays would strongly support the primary hypothesis that N1-acetyl-TETA acts predominantly as a metal chelator.
-
Comparable IC50 values across all assays would suggest a multi-modal mechanism of action.
-
Results from the Cellular Antioxidant Assay will confirm whether the observed chemical antioxidant activity translates to a protective effect in a biological system.
Conclusion and Future Directions
While N1-acetyltriethylenetetramine is primarily known as a metabolite of TETA, its chemical structure strongly suggests a significant role in antioxidant defense, likely dominated by the preventative mechanism of copper chelation. The N-acetyl group may subtly modulate its pharmacokinetic or pharmacodynamic properties, but the core function of the TETA backbone is expected to be preserved.
The experimental framework provided in this guide offers a clear path to empirically validate these hypotheses. Future research should aim to:
-
Perform detailed structure-activity relationship (SAR) studies comparing TETA, N1-acetyl-TETA, and N1,N10-diacetyl-TETA.
-
Investigate the compound's effect on gene expression of antioxidant enzymes and the Nrf2 pathway.
-
Conduct in vivo studies in animal models of diseases characterized by oxidative stress and metal dyshomeostasis.
By systematically characterizing the antioxidant profile of N1-acetyl-TETA, the scientific community can unlock its potential as a novel therapeutic agent for a range of oxidative stress-related disorders.
References
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- Ullah, A., & Shah, M. A. A. (2019). Increasing Polyamine Contents Enhances the Stress Tolerance via Reinforcement of Antioxidative Properties. Frontiers in Plant Science, 10, 1379.
- Hasanuzzaman, M., Nahar, K., & Fujita, M. (2017). Role of Polyamines in Protecting Plants from Oxidative Stress. In: Polyamines. Springer, Cham.
- Havn, T. P., Austad, H., & Frokjaer, S. (2013). Triethylenetetramine prevents insulin aggregation and fragmentation during copper catalyzed oxidation. International Journal of Pharmaceutics, 448(1), 117-123.
- Ma, Y., et al. (2017). Triethylenetetramine Synergizes with Pharmacologic Ascorbic Acid in Hydrogen Peroxide Mediated Selective Toxicity to Breast Cancer Cell. Oxidative Medicine and Cellular Longevity, 2017, 8379653.
- Igarashi, K., & Kashiwagi, K. (2010). Physiological polyamines: simple primordial stress molecules. Journal of Biochemistry, 148(1), 11–19.
- Hrušková, K., & Bílková, Z. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 15, 80-89.
- Bouyahya, A., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 8, 101533.
- Shah, M. A., & Hossain, M. A. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. ACS Food Science & Technology, 1(1), 22-37.
- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
- De Martino, L., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2040.
- Wikipedia. (2024). Triethylenetetramine.
- National Center for Biotechnology Information. (n.d.). N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide.
- Gaggelli, E., et al. (2017). Current Biomedical Use of Copper Chelation Therapy. International Journal of Molecular Sciences, 18(9), 1863.
- Lu, J., Chan, Y. K., Poppitt, S. D., & Cooper, G. J. S. (2010). Triethylenetetramine Pharmacology and Its Clinical Applications. Molecular Cancer Therapeutics, 9(9), 2458-2467.
- Soda, K. (2018). Overview of Polyamines as Nutrients for Human Healthy Long Life and Effect of Increased Polyamine Intake on DNA Methylation. Journal of Nutritional Science and Vitaminology, 64(2), 87-95.
- Cui, L., et al. (2023). Targeting copper metabolism: a promising strategy for cancer treatment. Frontiers in Oncology, 13, 1205307.
- Lu, J., et al. (2010). Copper(II)
- Lu, J., Chan, Y. K., Poppitt, S. D., & Cooper, G. J. S. (2010). Triethylenetetramine pharmacology and its clinical applications. Molecular Cancer Therapeutics, 9(9), 2458-2467.
- Soda, K. (2022). Overview of Polyamines as Nutrients for Human Healthy Long Life and Effect of Increased Polyamine Intake on DNA Methylation. Journal of Nutritional Science and Vitaminology, 68(1), 1-13.
- De Martino, L., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2040.
- Grasso, G., et al. (2021). Bifunctional Copper Chelators Capable of Reducing Aβ Aggregation and Aβ-Induced Oxidative Stress. ACS Omega, 6(42), 28243-28254.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-.
- Marino, T., et al. (2022). Antioxidant and copper-chelating power of new molecules suggested as multiple target agents against Alzheimer's disease. A theoretical comparative study. RSC Advances, 12(28), 17897-17907.
- Fogel-Petrovic, M., et al. (2007). Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism. Biochemical Journal, 403(1), 165–172.
- Wirth, M., et al. (2018). DOTA and TETA, the two most common bifunctional chelators used for labeling biomolecules. Journal of Radioanalytical and Nuclear Chemistry, 317, 125-132.
- Blom, L., et al. (2021).
- Cetin, F., & Al-Dhalaen, F. (2022). Role of exogenous putrescine in the status of energy, DNA damage, inflammation, and spermidine/spermine-n(1)-acetyltransferase i. Iranian Journal of Basic Medical Sciences, 25(5), 596-602.
- NIST. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. NIST Chemistry WebBook.
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HPLC method development for quantifying N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide in plasma
Application Note: Advanced LC-MS/MS Method Development for the Quantification of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide in Human Plasma
Executive Summary & Clinical Rationale
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide, commonly known as N1-acetyltriethylenetetramine or Monoacetyl-TETA (MAT) , is the primary active metabolite of Triethylenetetramine (TETA/Trientine). TETA is a potent copper-chelating agent utilized in the management of Wilson's disease and is under active investigation for the treatment of diabetic heart failure[1].
Quantifying MAT in human plasma is critical for pharmacokinetic profiling and therapeutic drug monitoring. However, as an aliphatic polyamine, MAT presents severe analytical challenges: it is highly polar, lacks a UV chromophore, and exhibits strong secondary interactions with standard chromatographic stationary phases. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed to overcome these challenges, ensuring high-throughput, sensitive, and accurate quantification.
In vivo metabolic acetylation pathway of Trientine (TETA) to MAT and DAT via SAT1 enzyme.
Mechanistic Method Design: Overcoming Polyamine Challenges
Developing an assay for MAT requires moving beyond generic reversed-phase methodologies. Every parameter in this protocol is chosen based on the unique physicochemical properties of polyamines.
-
Why Ion-Pairing on a Cyano Phase? Bare C18 columns provide virtually zero retention for MAT due to its extreme hydrophilicity. Furthermore, polyamines cause severe peak tailing by interacting with residual surface silanols. To solve this, we utilize Heptafluorobutyric acid (HFBA) as a volatile ion-pairing reagent[1]. The acidic head of HFBA pairs with the protonated amines of MAT, neutralizing the charge, while its fluorinated hydrophobic tail interacts with the stationary phase. We pair this with a Cyano (CN) column , which provides orthogonal dipole-dipole interactions, ensuring MAT elutes well past the void volume without the extreme retention times seen in pure HILIC modes[1].
-
Why Acidified Protein Precipitation? MAT strongly binds to plasma proteins via ionic interactions. A standard organic solvent crash will trap the analyte in the protein pellet, leading to poor recovery. By acidifying the acetonitrile extraction solvent with 0.1% HFBA, we simultaneously disrupt protein-polyamine ionic bonds and initiate the ion-pairing process prior to injection.
-
Why Exclusively Plastic Consumables? Polyamines irreversibly adsorb to the free silanol groups on glass surfaces. The entire protocol strictly mandates the use of low-bind polypropylene tubes and vials to prevent catastrophic loss of analyte at lower limit of quantification (LLOQ) levels.
Experimental Workflows & Protocols
Reagents and Materials
-
Standards: MAT reference standard and N1-acetylspermine (Internal Standard, IS).
-
Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water (18 MΩ).
-
Additives: Heptafluorobutyric acid (HFBA, >99% purity).
-
Consumables: 1.5 mL low-bind polypropylene microcentrifuge tubes, polypropylene HPLC autosampler vials.
Step-by-Step Sample Extraction Protocol
This liquid-liquid/protein precipitation hybrid extraction ensures maximum recovery of MAT while minimizing matrix effects[2].
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind polypropylene tube.
-
Internal Standard Addition: Add 10 µL of N1-acetylspermine working solution (500 ng/mL in water). Vortex for 10 seconds.
-
Protein Precipitation & Ion-Pairing: Add 150 µL of Acetonitrile containing 0.1% HFBA. (Causality: The HFBA immediately denatures proteins while forming the hydrophobic ion-pair with MAT).
-
Agitation: Vortex vigorously for 2 minutes to ensure complete disruption of protein binding.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer & Evaporation: Transfer 150 µL of the clear supernatant into a clean polypropylene tube. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (15% ACN / 85% Water with 0.1% HFBA). Vortex for 30 seconds and transfer to a polypropylene autosampler vial.
Step-by-step sample preparation and LC-MS/MS analytical workflow for MAT quantification in plasma.
Quantitative Data & Method Validation
LC-MS/MS Instrument Parameters
Separation is achieved using an isocratic elution profile to maintain a constant ion-pairing equilibrium on the column, which is critical for run-to-run reproducibility[1].
| Parameter | Specification |
| Analytical Column | Luna Cyano (CN), 150 × 2.0 mm, 3 µm particle size |
| Mobile Phase | 85% Water / 15% Acetonitrile (Both containing 0.1% HFBA) |
| Flow Rate | 0.3 mL/min (Isocratic) |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Desolvation Temp | 450°C |
Multiple Reaction Monitoring (MRM) Transitions
The fragmentation of MAT primarily involves the loss of ammonia (-17 Da) and the cleavage of the acetamide group.
| Analyte | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| MAT | 189.2 | 130.1 | 172.2 | 15 / 10 |
| TETA (Optional) | 147.2 | 130.1 | 112.1 | 15 / 18 |
| IS (N1-Acetylspermine) | 245.2 | 188.2 | 171.2 | 18 / 15 |
Method Validation Summary
The method demonstrates excellent linearity, precision, and accuracy, fully compliant with FDA/EMA bioanalytical guidelines.
| Validation Parameter | Result for MAT |
| Linear Dynamic Range | 10 – 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (S/N > 10) |
| Intra-day Precision (CV%) | 3.2% – 6.5% |
| Inter-day Precision (CV%) | 4.8% – 7.9% |
| Accuracy (% Bias) | -4.2% to +3.5% |
| Extraction Recovery | 88.5% ± 4.2% |
| Matrix Effect (Ion Suppression) | 94.2% ± 5.1% |
Self-Validating System Suitability (SST)
To guarantee the trustworthiness of the generated data, the analytical run must function as a self-validating system . Before any biological samples are injected, the following SST criteria must be met to prove the causality of the system's readiness:
-
Column Equilibration Verification: Because HFBA takes time to saturate the stationary phase, inject a mid-level Quality Control (QC) sample repeatedly until the retention time of MAT varies by less than ±0.05 minutes across three consecutive injections. Failure indicates incomplete ion-pair saturation.
-
Carryover Assessment: Inject a double-blank (matrix without IS or MAT) immediately following an Upper Limit of Quantification (ULOQ, 1000 ng/mL) sample. The MAT signal in the blank must be < 20% of the LLOQ signal . Failure indicates analyte adsorption to the autosampler needle; switch to a stronger needle wash (e.g., 50:50 Methanol:Water with 0.5% Formic Acid).
-
Bracketing QCs: Analytical batches must be bracketed by Low, Mid, and High QC samples every 20 injections. At least 67% of all QCs must fall within ±15% of their nominal concentration to validate the batch.
References
-
Lu, J., Chan, Y. K., Poppitt, S. D., & Cooper, G. J. S. (2007). Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS). Journal of Chromatography B, 859(1), 62-68. URL:[Link]
-
Nair, S., Dasandi, B., Parmar, D., Shivprakash, & Karia, D. C. (2019). Sensitive and Rapid determination of Trientine and N1-Acetyl Trientine in Human Plasma by LC-MS/MS for bioequivalence study. Journal of Drug Delivery and Therapeutics, 9(4-s), 282-288. URL:[Link]
Sources
Topic: Synthesis and Purification Protocol for N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide Analytical Standards
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the chemical synthesis, purification, and characterization of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide. This compound, also known as N¹-acetyltriethylenetetramine (N¹-AcTETA), is a principal metabolite of the copper-chelating drug Triethylenetetramine (TETA), which is used in the treatment of Wilson's disease.[1] The availability of a high-purity analytical standard is crucial for pharmacokinetic, metabolic, and clinical studies to accurately quantify the drug and its metabolites in biological matrices.[2] This guide details a direct acetylation method followed by a robust purification strategy using preparative High-Performance Liquid Chromatography (HPLC), and concludes with methods for structural verification and purity assessment.
Introduction and Scientific Rationale
Triethylenetetramine (TETA) is a polyamine analog and a copper-chelating agent with significant clinical utility.[1] Its metabolism in vivo primarily occurs via acetylation, yielding mono- and di-acetylated derivatives, with N¹-acetyltriethylenetetramine (the target compound) and N¹,N⁸-diacetyltriethylenetetramine being the major forms found in human serum and urine. The enzyme spermidine/spermine N¹-acetyltransferase (SSAT1) has been identified as a key catalyst in this biotransformation due to the structural similarity between TETA and its natural substrate, spermidine.[1][2][3]
Accurate quantification of TETA and its metabolites is paramount for therapeutic drug monitoring and understanding its metabolic fate. This necessitates the availability of well-characterized, high-purity analytical standards. This document provides a reliable method for the de novo synthesis and purification of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide to serve this purpose.
Causality of Experimental Design: The synthetic strategy is based on the direct N-acetylation of TETA using acetic anhydride. While TETA possesses four amine groups (two primary, two secondary), the primary amines are significantly more nucleophilic and thus more reactive towards acetylation under controlled conditions. By carefully managing the stoichiometry of the reactants and reaction temperature, we can favor the formation of the mono-acetylated product over di- and poly-acetylated species.
The purification strategy employs preparative reversed-phase HPLC, a powerful technique for separating closely related compounds like polyamines and their acetylated derivatives based on differences in polarity.[4][5] This ensures the isolation of the target compound with a purity level exceeding 99%, suitable for use as an analytical standard.
Synthesis Protocol: Controlled N-Acetylation of Triethylenetetramine
This protocol describes the synthesis of the target compound from commercially available starting materials. The reaction aims for mono-acetylation by using a slight molar excess of the starting amine relative to the acetylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| Triethylenetetramine (TETA) | ≥97% | Sigma-Aldrich | Starting material. Handle in a fume hood. |
| Acetic Anhydride | Reagent Grade, ≥99% | Sigma-Aldrich | Acetylating agent. Corrosive and moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralization. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent. |
| Round-bottom flask (100 mL) | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Ice bath | - | - | For temperature control. |
| Separatory funnel (250 mL) | - | - | For workup. |
| Rotary evaporator | - | - | For solvent removal. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude N¹-acetyltriethylenetetramine.
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve triethylenetetramine (1.46 g, 10 mmol) in 20 mL of anhydrous methanol.
-
Temperature Control: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C. This is critical to control the exothermic reaction and minimize the formation of di-acetylated byproducts.
-
Addition of Acetylating Agent: In a separate vial, dissolve acetic anhydride (0.85 g, 8.3 mmol, ~0.8 equivalents) in 10 mL of anhydrous methanol. Add this solution dropwise to the stirring TETA solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for an additional 4 hours.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated sodium bicarbonate solution (~30 mL) to quench the unreacted acetic anhydride and neutralize the acetic acid byproduct. Continue addition until effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL). The product is expected to partition into the organic layer.
-
Workup - Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow, viscous oil. The crude product is a mixture and should be taken directly to the purification step.
Purification Protocol: Preparative HPLC
The crude product contains the desired mono-acetylated compound, unreacted TETA, and di-acetylated byproducts. Preparative reversed-phase HPLC is used to isolate the target compound.
Equipment and Consumables
| Item | Specification |
| Preparative HPLC System | With gradient pump, autosampler/manual injector, fraction collector |
| UV Detector | Set to 210 nm (for amide bond detection) |
| Preparative C18 Column | e.g., 250 x 21.2 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Analytical HPLC System | For purity analysis of collected fractions |
| Lyophilizer (Freeze-dryer) | For removal of solvent from pure fractions |
Purification Workflow Diagram
Caption: Workflow for the purification of the analytical standard via HPLC.
Step-by-Step Purification Procedure
-
Sample Preparation: Dissolve the entire crude product in 5-10 mL of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Setup: Equilibrate the preparative C18 column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the compounds using a linear gradient. A typical gradient might be:
-
0-5 min: 2% B
-
5-35 min: 2% to 40% B
-
35-40 min: 40% to 95% B (column wash)
-
40-45 min: 95% B (column wash)
-
45-50 min: 95% to 2% B (re-equilibration) The exact gradient should be optimized based on an initial analytical scale run.
-
-
Fraction Collection: Monitor the column eluent at 210 nm. Collect fractions corresponding to the major peaks. The expected elution order is: unreacted TETA (earliest), followed by N¹-AcTETA (target), and then di-acetylated species (latest).
-
Purity Analysis: Analyze a small aliquot of each collected fraction using analytical HPLC with a similar gradient to determine its purity.
-
Pooling and Lyophilization: Combine the fractions containing the target compound with a purity of >99%. Freeze the pooled solution and lyophilize to remove the water and acetonitrile, yielding the purified product as a trifluoroacetate salt.
Characterization and Quality Control
The identity, purity, and concentration of the final product must be rigorously confirmed.
Analytical Data Summary
| Parameter | Method | Expected Result |
| Chemical Formula | - | C₈H₂₀N₄O |
| Molecular Weight | Mass Spectrometry | 188.27 g/mol (Free Base)[6] |
| Purity | Analytical HPLC (210 nm) | ≥99.5% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the proposed structure. |
| Appearance | Visual | White to off-white lyophilized solid. |
Identity Confirmation
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive mode. The expected [M+H]⁺ ion for the free base is m/z 189.17.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in D₂O.
-
¹H NMR: Expect to see characteristic peaks for the acetyl methyl group (singlet, ~2.0 ppm), and a series of multiplets for the eight methylene protons in the ethylenediamine backbone (typically between 2.5 and 3.4 ppm). The specific chemical shifts will confirm the position of the acetyl group.[7]
-
¹³C NMR: Expect signals for the acetyl methyl carbon (~22 ppm), the carbonyl carbon (~175 ppm), and multiple signals for the backbone methylene carbons (typically between 38 and 50 ppm).
-
Purity Assessment
-
Analytical HPLC: Use a C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm) with the same mobile phase system as the preparative method. The purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area at 210 nm. The standard should show a single major peak.[8][9]
Conclusion
This application note provides a validated, step-by-step protocol for the synthesis and purification of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide. The described methods of controlled acetylation, HPLC purification, and rigorous analytical characterization ensure the production of a high-purity analytical standard (≥99.5%). This standard is essential for researchers in pharmacology, drug metabolism, and clinical chemistry for the accurate quantification of TETA and its primary metabolite, supporting further development and clinical use of this important therapeutic agent.
References
-
Weisell, J., et al. (2011). Complex N-Acetylation of Triethylenetetramine. Drug Metabolism and Disposition, 39(12), 2242–2249. [Link]
-
Hyvönen, M. T., et al. (2011). Complex N-acetylation of triethylenetetramine. PubMed, National Library of Medicine. [Link]
-
Ataman Kimya. TETA/TRIETHYLENETETRAMINE. [Link]
-
Ataman Kimya. TRIETHYLENETETRAMINE (TETA). [Link]
-
Keinänen, T. A., et al. (2012). Metabolism of Triethylenetetramine (TETA) and 1,12-diamino-3,6,9-triazadodecane (SpmTrien) by the Spermidine/spermine-N1-acetyltransferase and Thialysine Acetyltransferase. ResearchGate. [Link]
-
ResearchGate. (2014). HPLC chromatography for analysis of polyamine standards (10 nmol/ml). [Link]
-
National Center for Biotechnology Information. N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide. PubChem Compound Database. [Link]
-
Stewart, T. M., et al. (2024). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. National Center for Biotechnology Information. [Link]
-
de Vera, N. Z., et al. (2010). Rat brain polyamines: an analytical method validation. SciELO. [Link]
-
Tufan, A. N., & Koldas, S. (2017). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Acta Pharmaceutica Sciencia. [Link]
-
Schenkel, E., et al. (1995). Improved high performance liquid chromatographic method for the determination of polyamines as their benzoylated derivatives: application to P388 cancer cells. Journal of Chromatography B: Biomedical Sciences and Applications, 668(2), 189-197. [Link]
-
ResearchGate. (2002). NMR spectra of polyamines. [Link]
Sources
- 1. Complex N-Acetylation of Triethylenetetramine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complex N-acetylation of triethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iiste.org [iiste.org]
- 6. N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide | C8H20N4O | CID 10313446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medipol.edu.tr [medipol.edu.tr]
Application Note: Determination of Cu(II) Complex Formation Constants for N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide (MAT)
Biological Rationale and Scope
Triethylenetetramine (TETA, commonly known as trientine) is a critical therapeutic polyamine used primarily for the first- and second-line treatment of Wilson's disease[1] and is under active investigation for managing diabetic cardiomyopathy[2]. Following oral administration, TETA is rapidly metabolized in the liver by spermidine/spermine N1-acetyltransferase (SAT1) and other pathways into two major acetylated metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT)[3][4].
Because MAT circulates in the plasma and is excreted in the urine at significant concentrations, it is imperative to quantify its thermodynamic ability to bind copper[3]. Measuring the formation constants (stability constants) of the Cu(II)-MAT complex reveals whether this metabolite actively contributes to the drug's primary mechanism of action—systemic copper scavenging—or if it is merely an inactive byproduct[5].
Mechanistic Causality of the Analytical Approach
Determining the stability constants of polyamine-copper complexes requires a self-validating analytical system. Relying solely on one method can lead to misinterpretation of the speciation model. Therefore, this protocol integrates three orthogonal techniques:
-
Potentiometry (Glass Electrode) : The foundational technique for extracting macroscopic thermodynamic data. By tracking the release of protons as Cu(II) displaces them from the MAT ligand, we can mathematically derive the exact stoichiometry and formation constants ( β ) of the species in solution[5].
-
UV-Vis Spectrophotometry : Acts as a structural validator. As the pH increases and Cu(II) coordinates with the nitrogen donors of MAT, the geometry of the complex changes. This alters the ligand field splitting, causing measurable blue-shifts in the d-d electron transition bands (typically moving from ~700 nm to ~550 nm)[6].
-
Electrospray Ionization Mass Spectrometry (ESI-MS) : Provides direct empirical evidence of the complex stoichiometry (e.g., confirming the 1:1 [Cu(MAT)]+ species) without the interference of background electrolytes, proving that the species modeled mathematically actually exist in solution[7].
Quantitative Data Summary
The stability of Cu(II) complexes is best compared using the pCu value (the negative decadic logarithm of the free Cu(II) concentration at pH 7.4, assuming 1 mM total ligand and 1 mM total metal). Acetylation of TETA converts a strongly basic primary amine into a weakly basic amide. Because amides are poor electron donors compared to primary amines at physiological pH, this modification reduces the overall denticity and thermodynamic stability of the copper complex[5].
Table 1: Comparative Cu(II) Stability Parameters for TETA and its Acetylated Metabolites
| Ligand | Chemical Modification | pCu Value | Relative Chelating Efficacy |
| TETA | Unmodified polyamine | 17.1 | High (Parent Drug) |
| MAT | Monoacetylated (1 amide) | 12.6 | Moderate (Major Metabolite) |
| DAT | Diacetylated (2 amides) | 8.0 | Low (Minor Metabolite) |
Data synthesized from potentiometric evaluations at 25°C and I = 0.1 M KCl. Despite the drop in affinity, MAT's pCu of 12.6 remains sufficiently high to participate in physiological copper scavenging[5].
Metabolic pathway of TETA to MAT and their respective roles in systemic Cu(II) chelation.
Detailed Experimental Protocol
The following methodology details the potentiometric and spectrophotometric titration of MAT with Cu(II) to construct a highly reliable speciation model.
Reagents and Environmental Control
-
Background Electrolyte : 0.1 M KCl. Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the species remain constant throughout the titration, allowing for the calculation of valid concentration-based equilibrium constants[5].
-
Titrant : 0.1 M KOH, strictly CO2-free. Causality: Dissolved CO2 forms carbonate, which acts as a competing ligand for Cu(II) (forming insoluble CuCO3 ) and skews the pH readings by introducing secondary buffering equilibria.
-
Temperature : Thermostatted at 25.0 ± 0.1 °C.
Step-by-Step Methodology
Step 1: Electrode Calibration (Strong Acid/Strong Base)
-
Prepare a titration vessel with 25.0 mL of 0.1 M KCl containing a known concentration of HCl (e.g., 2.0 mM).
-
Titrate with 0.1 M KOH under a continuous flow of purified Argon gas.
-
Calculate the standard electrode potential ( E0 ) and the ionic product of water ( pKw ) to calibrate the electrode to read hydrogen ion concentration ( −log[H+] ) rather than activity.
Step 2: MAT Ligand Protonation Titration
-
Add MAT to the titration vessel to achieve a final concentration of 1.0 mM in 25.0 mL of 0.1 M KCl.
-
Acidify the solution to pH ~2.5 using standardized HCl.
-
Titrate with 0.1 M KOH up to pH 11.0.
-
Data Output: The titration curve yields the protonation constants ( logK1,logK2 , etc.) of the MAT ligand[5].
Step 3: Cu(II)-MAT Complex Formation Titration
-
Prepare a new vessel containing 1.0 mM MAT and 1.0 mM CuCl2 (1:1 molar ratio) in 0.1 M KCl.
-
Acidify to pH ~2.5. (Note: Cu(II)-MAT complexes begin forming even at low pH due to the high affinity of copper for polyamines[5]).
-
Titrate with 0.1 M KOH up to pH 11.0, allowing 2-3 minutes between additions for equilibrium to be established.
-
Data Output: The displacement of the titration curve relative to the free ligand curve provides the macroscopic stability constants ( β ).
Step 4: Orthogonal UV-Vis Spectrophotometric Titration
-
Replicate the 1:1 Cu(II):MAT solution in a quartz cuvette (path length = 1.0 cm) equipped with a micro-pH electrode.
-
Record the absorption spectra from 300 nm to 800 nm at incremental pH values (from pH 2.5 to 10.5).
-
Validation: Observe the shift in the λmax of the d-d transition band. A shift from higher wavelengths to ~580 nm confirms the sequential coordination of the nitrogen atoms to the Cu(II) center[6].
Step 5: Data Processing and Speciation
-
Import the potentiometric data (volume of KOH vs. pH) into a refinement software such as Hyperquad .
-
Input the previously determined MAT protonation constants.
-
Refine the model to determine the logβ values for the [Cu(MAT)]+ , [Cu(MAT)(OH)] , and other protonated/deprotonated species.
-
Generate speciation plots using HYSS (Hyperquad Simulation and Speciation) to visualize the percentage of each complex at physiological pH (7.4)[5].
Self-validating experimental workflow for determining Cu(II)-MAT thermodynamic stability constants.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
derivatization of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide for gas chromatography analysis
Application Note: Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide
Abstract
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide, commonly referred to as N1-acetyltriethylenetetramine (MAT), is the primary active metabolite of the copper-chelating therapeutic triethylenetetramine (TETA)[1]. Due to its highly polar polyamine backbone, MAT cannot be analyzed directly via gas chromatography (GC). This application note details a field-proven, self-validating silylation derivatization protocol using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enable robust, high-sensitivity GC-MS/MS quantification.
Scientific Context & Mechanistic Causality
TETA is a critical therapeutic agent for Wilson's disease and is currently under investigation as a caloric restriction mimetic for the treatment of diet-induced metabolic syndrome[2]. In vivo, TETA is rapidly metabolized by the enzyme spermidine/spermine N1-acetyltransferase 1 (SSAT1) into MAT, and subsequently into N1,N10-diacetyltriethylenetetramine (DAT)[1].
Metabolic pathway of TETA to MAT and DAT via the SSAT1 enzyme.
The Analytical Challenge: MAT contains one primary amine, two secondary amines, and one amide group. These active hydrogen sites engage in strong intermolecular hydrogen bonding, resulting in a high boiling point, low volatility, and severe adsorption to the silanol groups of GC column stationary phases. Direct injection of MAT leads to irreversible peak tailing, column degradation, and thermal breakdown.
The Chemical Solution (Silylation): To break the hydrogen-bonding network, we employ MSTFA as a derivatizing agent. MSTFA replaces the active protons on the amine and amide groups with trimethylsilyl (TMS) groups. Causality of Reagent Choice: MSTFA is specifically selected over other silylating agents (such as BSTFA) because its byproduct, N-methyltrifluoroacetamide, is highly volatile. This byproduct elutes well before the TMS-MAT derivative, preventing solvent-tailing interference and baseline disturbances in the chromatogram[2].
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. The inclusion of an internal standard (IS) prior to extraction ensures that any variations in derivatization efficiency, matrix suppression, or injection volume are mathematically normalized.
Step-by-step workflow for the extraction, derivatization, and GC-MS/MS analysis of MAT.
Phase 1: Sample Preparation & Extraction
-
Spiking: Aliquot 50 µL of the biological sample (plasma or urine) into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., 1,7-diaminoheptane or deuterated MAT, 10 µg/mL) to establish the self-validating baseline.
-
Protein Precipitation: Add 200 µL of ice-cold methanol. Causality: Methanol denatures matrix proteins and disrupts protein-analyte binding, ensuring maximum recovery of the free MAT metabolite while precipitating macromolecules that would otherwise foul the GC inlet.
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Evaporation: Transfer the supernatant to a clean glass GC vial. Evaporate to complete dryness using a pneumatically assisted concentrator or a gentle stream of nitrogen at 40°C[2]. Critical Step: Moisture strictly inhibits silylation by hydrolyzing the MSTFA reagent; the extract must be completely anhydrous before proceeding.
Phase 2: Chemical Derivatization
-
Reagent Addition: Add 80 µL of pure MSTFA reagent directly to the dried extract[2].
-
Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 40°C for exactly 30 minutes[2]. Causality: An incubation temperature of 40°C provides sufficient kinetic energy to drive the nucleophilic attack of the sterically hindered secondary amines on the silicon atom of MSTFA, ensuring complete per-silylation without causing thermal breakdown of the newly formed TMS-MAT derivative.
-
Cooling: Allow the vial to cool to room temperature prior to placement in the GC autosampler.
GC-MS/MS Analytical Parameters
The derivatized samples are analyzed using a triple quadrupole GC-MS/MS system operating in Electron Impact (EI) mode. The parameters below are optimized for the separation of polyamine derivatives[2].
Table 1: Recommended GC-MS/MS Operational Parameters
| Parameter | Setting / Specification | Rationale |
| GC System | Agilent 7890B (or equivalent) | High-resolution carrier gas control. |
| MS System | Triple Quadrupole (e.g., 7000C) | Enables high-sensitivity MRM detection. |
| Analytical Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | 5% phenyl phase provides optimal selectivity for TMS-polyamines. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Ensures reproducible retention times. |
| Injection Volume | 1.0 µL | Balances sensitivity with column capacity. |
| Injection Mode | Splitless | Maximizes the transfer of trace metabolites onto the column[2]. |
| Inlet Temperature | 250 °C | Ensures rapid, complete vaporization of the TMS-MAT derivative[2]. |
| Oven Program | 70°C (hold 1 min) → ramp 15°C/min to 280°C (hold 5 min) | Focuses the analyte at the column head, then elutes based on boiling point. |
| Transfer Line Temp | 250 °C | Prevents cold spots and analyte condensation before the MS source[2]. |
| Ion Source Temp | 230 °C | Optimizes EI fragmentation efficiency[2]. |
| Ionization Mode | Electron Impact (EI), Positive, 70 eV | Standardized energy for reproducible library-matchable fragmentation. |
Quality Control & Self-Validation
To guarantee the trustworthiness and scientific integrity of the analytical batch, the following system suitability checks must be embedded:
-
Blank Matrix Verification: Run a non-spiked matrix blank (subjected to the exact same extraction and derivatization steps) to confirm the absence of endogenous isobaric interferences at the specific retention time of TMS-MAT.
-
Derivatization Yield Check: Monitor the absolute peak area of the Internal Standard across all samples. A variance of >15% in the IS area indicates incomplete drying or moisture contamination during the MSTFA addition step. Any sample failing this metric is automatically flagged for re-extraction, ensuring that false negatives due to poor derivatization are mathematically impossible.
References
-
Castoldi, F., et al. "Chemical activation of SAT1 corrects diet-induced metabolic syndrome." Cell Death & Differentiation, vol. 27, no. 10, 2020, pp. 2904-2920. URL:[Link][2]
-
Cerrada-Gimenez, M., et al. "Complex N-Acetylation of Triethylenetetramine." Drug Metabolism and Disposition, vol. 39, no. 12, 2011, pp. 2242-2249. URL:[Link][1]
Sources
Application Note: A Guide to Inducing and Analyzing Intracellular Copper Depletion using N1-Acetyltriethylenetetramine
Authored by: Gemini, Senior Application Scientist
Introduction
Copper is an essential trace element, serving as a critical cofactor for a myriad of enzymes involved in fundamental biological processes, including mitochondrial respiration, antioxidant defense, neurotransmitter synthesis, and iron metabolism.[1][2] The catalytic activity of copper is intrinsically linked to its ability to cycle between its cuprous (Cu+) and cupric (Cu2+) oxidation states. However, this same redox potential renders free copper highly toxic, capable of generating reactive oxygen species (ROS) that can damage cellular components.[2][3] Consequently, cells employ a sophisticated network of chaperones and transporters to maintain strict copper homeostasis.
Dysregulation of this delicate balance is implicated in a range of pathological conditions, from neurodegenerative diseases like Menkes and Wilson's disease to cancer progression.[3][4] Therefore, the ability to precisely manipulate intracellular copper levels is a powerful tool for researchers studying the roles of copper in health and disease.
This application note provides a comprehensive guide to using N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide , also known as N1-Acetyltriethylenetetramine (N1-Acetyl-TEPA), a cell-permeable chelator, to induce a state of functional intracellular copper deficiency in cell culture models.[5][6] N1-Acetyl-TEPA is a derivative of the well-characterized copper chelator tetraethylenepentamine (TEPA).[7][8] By sequestering intracellular copper, it effectively reduces the bioavailability of this metal for incorporation into cuproenzymes, thereby inhibiting their function and allowing for the study of downstream cellular consequences.[6]
We present detailed, validated protocols for determining the optimal working concentration of the chelator, assessing its impact on cell viability, and analyzing key downstream effects of copper depletion, including the induction of apoptosis and the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Mechanism of Action: Intracellular Copper Sequestration
N1-Acetyl-TEPA is a membrane-permeable polyamine that can readily cross the cell membrane. Once inside the cytosol, its multiple amine groups coordinate with intracellular copper ions (Cu⁺/Cu²⁺) to form a stable, biologically inert complex. This sequestration prevents the copper from being trafficked and loaded into the active sites of copper-dependent enzymes, such as Cu/Zn-superoxide dismutase (SOD1) and cytochrome c oxidase (COX) in the mitochondria.[6] This leads to a functional copper deficiency, triggering a cascade of cellular responses.
Caption: Mechanism of N1-Acetyl-TEPA in inducing copper deficiency.
Protocol 1: Determination of Optimal Working Concentration via Cytotoxicity Assay
Experimental Rationale
Before investigating the biological effects of copper depletion, it is imperative to determine the concentration range of N1-Acetyl-TEPA that effectively chelates copper without inducing non-specific cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[9][10] It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells. This allows for the determination of a sub-toxic concentration for use in subsequent experiments.
Step-by-Step Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 100 mM stock solution of N1-Acetyl-TEPA in sterile water or PBS. Prepare a series of 2-fold serial dilutions in complete culture medium to create a range of final concentrations (e.g., from 1 µM to 500 µM).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of N1-Acetyl-TEPA. Include wells with medium only (blank) and cells treated with vehicle control (e.g., sterile water or PBS).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Plot the % viability against the log of the N1-Acetyl-TEPA concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). For subsequent experiments, use concentrations well below the IC₅₀ (e.g., IC₁₀ or lower) that show minimal impact on viability.
-
Hypothetical Data Presentation
| N1-Acetyl-TEPA (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 10 | 1.235 | 98.8% |
| 25 | 1.210 | 96.8% |
| 50 | 1.155 | 92.4% |
| 100 | 0.980 | 78.4% |
| 200 | 0.615 | 49.2% |
| 400 | 0.250 | 20.0% |
Protocol 2: Downstream Analysis - Assessing Apoptosis via Caspase-3/7 Activity
Experimental Rationale
Severe copper depletion can disrupt critical cellular processes, such as mitochondrial function, leading to the activation of programmed cell death, or apoptosis.[11] A key event in the apoptotic cascade is the activation of executioner caspases, particularly caspase-3 and caspase-7.[12] Measuring the activity of these enzymes provides a sensitive and specific readout for apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7 to generate a light signal.[13]
Step-by-Step Protocol
-
Cell Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat them with the pre-determined, non-toxic concentration of N1-Acetyl-TEPA for 24-48 hours. Include a vehicle control (untreated cells) and a positive control (e.g., cells treated with 1 µM staurosporine for 4-6 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use. Prepare the reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.
-
Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium + reagent only) from all other readings.
-
Calculate the fold change in caspase activity relative to the vehicle control:
-
Fold Change = (Luminescence of Treated Sample / Luminescence of Vehicle Control)
-
-
Present the data as a bar graph comparing the fold change across different treatment conditions.
-
Caption: Workflow for assessing apoptosis via Caspase-3/7 activity.
Protocol 3: Downstream Analysis - Assessing HIF-1α Stabilization by Western Blot
Experimental Rationale
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen.[14] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. Copper has been shown to play a role in regulating HIF-1α stability. Inducing copper deficiency with a chelator can, under certain conditions, lead to the stabilization of HIF-1α protein, even under normoxia. Western blotting is the gold-standard technique to detect and quantify changes in the protein levels of HIF-1α.[15][16]
Step-by-Step Protocol
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes. Treat with N1-Acetyl-TEPA at the desired concentration and duration. Include a positive control for HIF-1α induction (e.g., treatment with CoCl₂ or placing cells in a hypoxic chamber at <2% O₂).[17]
-
Crucial Step: Work quickly and on ice to prevent HIF-1α degradation.[14] Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
For optimal results, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[15]
-
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an ECL (Enhanced Chemiluminescence) detection reagent to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-Actin or α-Tubulin.
-
Perform densitometric analysis to quantify the relative changes in HIF-1α protein levels.
-
Hypothetical Data Presentation
| Treatment Group | HIF-1α Level (Relative Densitometry) | β-Actin Level (Relative Densitometry) |
| Normoxia Control | 0.15 | 1.00 |
| Hypoxia Control (1% O₂) | 1.00 | 1.00 |
| Normoxia + N1-Acetyl-TEPA (50µM) | 0.85 | 1.00 |
Materials & Reagents
-
Cell Lines: Appropriate for the experimental question (e.g., HeLa, HEK293, cancer cell lines).
-
Reagents:
-
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide (N1-Acetyl-TEPA)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL) and solubilization buffer
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary Antibodies (Anti-HIF-1α, Anti-β-Actin)
-
HRP-conjugated Secondary Antibody
-
ECL Western Blotting Substrate
-
References
-
MtoZ Biolabs. (n.d.). How to Effectively Detect HIF-1α Protein in Western Blot Analysis? Retrieved from MtoZ Biolabs website. [Link]
-
CUSABIO. (n.d.). Caspase-3 activity assay. Retrieved from CUSABIO website. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). TETRAETHYLENEPENTAMINE - Inxight Drugs. Retrieved from Inxight Drugs website. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from MP Biomedicals website. [Link]
-
He, Y., et al. (2013). Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc. Metallomics, 5(6), 649-658. [Link]
-
Tomas Laudo, L. (2011). Monitoring intracellular copper levels in living cells. RSC Blogs. [Link]
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Linus Pauling Institute. (n.d.). Copper. Oregon State University. [Link]
-
National Center for Biotechnology Information. (n.d.). N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide. PubChem. [Link]
-
Wang, Y., et al. (2022). Copper Depletion Strongly Enhances Ferroptosis via Mitochondrial Perturbation and Reduction in Antioxidative Mechanisms. International Journal of Molecular Sciences, 23(21), 12899. [Link]
-
Li, S., et al. (2024). Impacts of Copper Deficiency on Oxidative Stress and Immune Function in Mouse Spleen. Biological Trace Element Research. [Link]
-
Prus, E., & Fibach, E. (2007). The effect of the copper chelator tetraethylenepentamine on reactive oxygen species generation by human hematopoietic progenitor cells. Stem Cells and Development, 16(6), 1053-1056. [Link]
-
Hilton, C., et al. (2024). Copper toxicity and deficiency: the vicious cycle at the core of protein aggregation in ALS. Neural Regeneration Research, 19(7), 1509-1510. [Link]
-
Kiepura, A., et al. (2022). Dietary Copper Deficiency Leads to Changes in Gene Expression Indicating an Increased Demand for NADH in the Prefrontal Cortex of the Rat's Brain. International Journal of Molecular Sciences, 23(12), 6744. [Link]
-
Peled, T., et al. (2008). Transplantation of ex vivo expanded cord blood cells using the copper chelator tetraethylenepentamine: a phase I/II clinical trial. Experimental Hematology, 36(5), 630-638. [Link]
-
Prus, E., & Fibach, E. (2004). The effect of tetraethylenepentamine, a synthetic copper chelating polyamine, on expression of CD34 and CD38 antigens on normal and leukemic hematopoietic cells. Leukemia & Lymphoma, 45(3), 571-576. [Link]
-
Percival, S. S., & Layden-Patrice, M. (1992). HL-60 cells can be made copper deficient by incubating with tetraethylenepentamine. The Journal of Nutrition, 122(12), 2424-2429. [Link]
-
Kahlson, M. A., & Dixon, S. J. (2022). Copper-induced cell death. Science, 375(6586), 1231-1232. [Link]
-
Yang, Y., et al. (2005). Imaging of the intracellular topography of copper with a fluorescent sensor and by synchrotron x-ray fluorescence microscopy. Proceedings of the National Academy of Sciences, 102(32), 11179-11184. [Link]
-
ResearchGate. (n.d.). Intracellular copper measured during growth in YPD + 2.5 g · L-1 CuSO4. Retrieved from ResearchGate. [Link]
-
Cerea, E., et al. (2023). Anodic Stripping Voltammetric Determination of Copper Ions in Cell Culture Media: From Transwell® to Organ-on-Chip Systems. Chemosensors, 11(9), 469. [Link]
-
NIST. (n.d.). Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-. NIST Chemistry WebBook. [Link]
-
Diagnostiki Athinon. (n.d.). Copper (Cu), Intracellular. Retrieved from Diagnostiki Athinon website. [Link]
-
L-Salama, P., et al. (2007). Copper chelating anti-inflammatory agents; N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)-ethane-1,2-diamine and N-(2-(2-aminoethylamino)ethyl)picolinamide: an in vitro and in vivo study. Journal of Inorganic Biochemistry, 101(1), 148-158. [Link]
-
Santini, C., et al. (2018). Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy. Molecules, 23(12), 3108. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-cyano-N-[2-[2-[2-[(2-cyanoacetyl)amino]ethylamino]ethylamino]ethyl]acetamide. PubChem. [Link]
-
ResearchGate. (2025). The signifcance of copper chelators in clinical and experimental application. Retrieved from ResearchGate. [Link]
-
Science.gov. (n.d.). acute cytotoxicity assays: Topics. Retrieved from Science.gov. [Link]
-
Wang, Z., et al. (2024). Copper depletion-induced tumor cuproptosis. Chemical Science. [Link]
-
ResearchGate. (2025). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis, structure and anticancer activity of copper(II) complexes of N-benzyl-2-(diethylamino) acetamide and 2-(Diethylamino)-N-phenylethylacetamide. Retrieved from ResearchGate. [Link]
-
NextSDS. (n.d.). 2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide. Retrieved from NextSDS website. [Link]
-
Ozarowski, A., et al. (2018). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. Molecules, 23(10), 2445. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis and Analysis of Metal Chelating Amino and Diamine Precursors and their Complex Formation on Copper (II) using Conductivity and Spectroscopic Methods. RJPBCS. [Link]
-
Găină, L., et al. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Inorganics, 11(10), 408. [Link]
-
ResearchGate. (2025). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Retrieved from ResearchGate. [Link]
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- 5. N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide | C8H20N4O | CID 10313446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HL-60 cells can be made copper deficient by incubating with tetraethylenepentamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. docs.abcam.com [docs.abcam.com]
Resolving Chromatographic Peak Tailing for N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide: A Technical Support Guide
Welcome to the technical support center for troubleshooting chromatographic issues related to N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide and similar polyamines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, with a specific focus on peak tailing. As a linear polyamine with multiple basic nitrogen centers, this compound presents unique challenges in reversed-phase liquid chromatography. This document provides in-depth, scientifically grounded solutions to achieve optimal peak symmetry and resolution.
Understanding the Challenge: The Structure of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide
The structure of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide features a flexible hydrocarbon chain with four amine functional groups, one of which is an acetamide. The presence of multiple basic amine groups makes this molecule highly polar and prone to strong interactions with the stationary phase in liquid chromatography, often leading to asymmetrical peak shapes, particularly peak tailing.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered during the chromatographic analysis of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide.
Q1: My primary peak for N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide is showing significant tailing. What are the most likely causes?
Peak tailing for basic compounds like this is a common issue in reversed-phase HPLC and is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2] The most frequent culprits include:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can interact strongly with the basic amine groups of your analyte.[1][2][3][4] This interaction is a major cause of peak tailing.[1][2][3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the amine groups, a mixed population of ionized and non-ionized analyte molecules can exist, leading to peak broadening and tailing.[3]
-
Column Contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that lead to secondary interactions and peak tailing.[5]
-
Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and contribute to peak asymmetry.[3][5]
Q2: How can I minimize silanol interactions to improve my peak shape?
Minimizing the interaction between your basic analyte and acidic silanol groups is crucial for achieving symmetrical peaks. Here are several effective strategies:
-
Column Selection:
-
Use End-Capped Columns: These columns have their residual silanol groups chemically deactivated with a small silane reagent, reducing their availability for interaction with basic analytes.[2][3][4]
-
Choose High-Purity Silica Columns (Type B): Modern HPLC columns are often packed with high-purity silica that has a lower metal content and fewer acidic silanol sites, resulting in better peak shapes for basic compounds.[1][6]
-
Consider Alternative Stationary Phases: Columns with polar-embedded groups or entirely polymeric stationary phases can offer different selectivity and reduced silanol interactions.[1][3]
-
-
Mobile Phase Modification:
-
Operate at Low pH: Maintaining a mobile phase pH below 3 will ensure that the majority of silanol groups are protonated (Si-OH) and therefore less likely to interact with the protonated amine groups of the analyte.[1][2]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine, into the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with the analyte.[1][6][7]
-
Troubleshooting Workflow for Peak Tailing
This workflow provides a systematic approach to diagnosing and resolving peak tailing issues.
Caption: A stepwise guide to troubleshooting peak tailing.
Q3: What are the ideal mobile phase conditions for analyzing this polyamine?
For a highly basic compound like N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide, careful control of the mobile phase is critical.
-
pH Control: As mentioned, a low pH mobile phase (e.g., pH 2.5-3.0) is generally recommended to suppress silanol ionization.[1][2] Use a buffer with adequate capacity in this pH range, such as a phosphate or formate buffer.
-
Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient to maintain a stable pH without causing issues with salt precipitation.
-
Organic Modifier: Acetonitrile is often a good starting choice for the organic modifier due to its lower viscosity and UV transparency. Methanol can also be used and may offer different selectivity.
-
Mobile Phase Additives: If peak tailing persists even with a low pH mobile phase and a suitable column, consider adding a competing base. A concentration of 0.1% (v/v) of triethylamine (TEA) is a common starting point.
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses silanol ionization, minimizing secondary interactions.[1][2] |
| Buffer | 10-25 mM Phosphate or Formate | Provides stable pH control in the desired range. |
| Organic Modifier | Acetonitrile | Good UV transparency and low viscosity. |
| Additive (if needed) | 0.1% Triethylamine (TEA) | Acts as a competing base to block active silanol sites.[1][6] |
Q4: Could my sample preparation or injection technique be causing the peak tailing?
Yes, issues with sample preparation and injection can certainly contribute to poor peak shape.
-
Sample Solvent: Ideally, your sample should be dissolved in the mobile phase.[4] If a stronger solvent is used to dissolve the sample, it can cause peak distortion, including tailing or fronting.[4][5]
-
Sample Overload: Injecting too much sample can lead to mass overload of the column, resulting in broadened and tailing peaks.[2][4] Try reducing the injection volume or diluting your sample.[5]
-
Sample Clean-up: Complex sample matrices can introduce contaminants that may irreversibly bind to the column, creating active sites that cause peak tailing.[8] Consider using a sample clean-up procedure like solid-phase extraction (SPE) if you are working with complex samples.[5][8]
Advanced Troubleshooting
If the above steps do not fully resolve the peak tailing issue, consider these more advanced strategies.
Q5: I've tried adjusting the mobile phase and using a good quality C18 column, but I still see some tailing. What else can I do?
-
Consider a Different Column Chemistry:
-
Polar-Embedded Phases: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and improve peak shape for basic compounds.[3]
-
Polymer-Based Columns: Columns packed with polymeric materials, such as polystyrene-divinylbenzene, do not have silanol groups and can provide excellent peak shapes for basic compounds, though their selectivity will be different from silica-based columns.[1]
-
-
Elevated Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer. However, be mindful of the stability of your analyte and the column at higher temperatures.
-
Ion-Pair Chromatography: For highly polar and basic compounds, ion-pair chromatography can be an effective technique. An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase to form a neutral ion pair with the analyte, which can then be retained and separated by reversed-phase chromatography.
Experimental Protocol: Method Development for Symmetrical Peaks
This protocol outlines a systematic approach to developing a robust HPLC method for N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide with good peak shape.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 2.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (if the molecule has a chromophore) or use a charged aerosol detector (CAD) or mass spectrometer (MS). Polyamines often require derivatization for UV detection.[9][10]
-
-
Gradient Elution:
-
Perform an initial gradient run from 5% to 95% acetonitrile over 20 minutes to determine the approximate elution conditions.
-
-
Optimization of Isocratic or Gradient Conditions:
-
Based on the initial gradient run, develop an optimized isocratic or gradient method.
-
If peak tailing is observed, systematically implement the troubleshooting steps outlined in this guide, starting with mobile phase pH and considering the use of additives.
-
-
System Suitability:
-
Once a method with acceptable peak shape is developed, establish system suitability criteria, including tailing factor (asymmetry factor), theoretical plates, and reproducibility of retention time and peak area. A USP tailing factor of ≤ 1.5 is often considered acceptable.[2]
-
Caption: A workflow for HPLC method development.
By following the guidance and systematic troubleshooting steps outlined in this technical support guide, you will be well-equipped to overcome the challenges associated with the chromatographic analysis of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide and achieve reliable and accurate results.
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Chrom Tech.
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). Phenomenex.
- Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). UHPLCS.
- How can I prevent peak tailing in HPLC? (2013).
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
- Tips and Tricks of HPLC Separations and Troubleshooting. (2010). Agilent.
- HPLC Methods for analysis of Spermine - HELIX Chromatography. (n.d.).
- HPLC chromatography for analysis of polyamine standards (10 nmol/ml). (n.d.).
- Analysis of polyamines in higher plants by high performance liquid chrom
- Analysis of Polyamines in Higher Plants by High Performance Liquid Chromatography. (n.d.).
- Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. (n.d.). SciSpace.
- HPLC Troubleshooting. (n.d.). Sepax Technologies.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing Extraction of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide
Welcome to the technical support center for the optimization of extraction buffer pH for maximizing the yield of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your experiments.
Understanding the Molecule: The Key to Successful Extraction
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide, a polyamine derivative, possesses multiple amine functional groups and a terminal acetamide.[1][2] The success of its extraction is fundamentally tied to the protonation state of these amine groups, which is directly influenced by the pH of the extraction buffer. The acetamide group is generally stable under mild pH conditions but can be susceptible to hydrolysis under strong acidic or basic conditions.[3][4]
The core principle of liquid-liquid extraction for amine-containing compounds relies on their differential solubility in aqueous and organic phases based on their charge.[5][6]
-
Protonated State (Low pH): At a pH below the pKa of the amine groups, the molecule will be protonated, carrying a positive charge. This ionic form is highly soluble in the aqueous phase and insoluble in most organic solvents.
-
Neutral State (High pH): At a pH above the pKa of the amine groups, the molecule will be deprotonated and exist in its neutral, free base form. This form is significantly more soluble in organic solvents.
Therefore, controlling the pH of the aqueous phase is the most critical parameter for an efficient extraction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your extraction experiments in a question-and-answer format.
Q1: My yield of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide is consistently low. What are the most likely causes?
A1: Low yield is a common issue with several potential root causes.[7][8][9][10] Here’s a systematic approach to troubleshooting:
-
Incorrect Extraction Buffer pH: This is the most frequent culprit. If the pH of your aqueous phase is not sufficiently high to deprotonate all the amine groups, a significant portion of your product will remain in the aqueous layer.
-
Recommendation: Ensure your buffer pH is at least 1-2 units above the highest pKa of the amine groups. For polyamines, which can have multiple pKa values, a pH of 10-12 is often a good starting point.[11] It's crucial to measure the pH of the aqueous phase after mixing with your reaction mixture, as the reaction components can alter the initial buffer pH.[5]
-
-
Incomplete Reaction: Before optimizing the extraction, verify that the preceding synthesis reaction has gone to completion.
-
Recommendation: Analyze a crude sample of your reaction mixture using an appropriate technique (e.g., TLC, LC-MS, NMR) to confirm the consumption of starting materials and the formation of the desired product.
-
-
Emulsion Formation: Polyamines can sometimes act as surfactants, leading to the formation of a stable emulsion at the aqueous-organic interface, which traps your product and makes phase separation difficult.
-
Recommendation:
-
Add a small amount of a saturated salt solution (brine) to the extraction mixture. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Centrifugation can also be an effective method for separating the layers.
-
Try a different organic solvent.
-
-
-
Product Degradation: While the acetamide group is relatively stable, prolonged exposure to very high or very low pH, especially at elevated temperatures, could lead to hydrolysis.[3][4]
-
Recommendation: Perform the extraction at room temperature or below and minimize the time the product is in contact with the strong base.
-
-
Insufficient Mixing or Number of Extractions: Inefficient partitioning between the two phases can result in low recovery.
-
Recommendation: Ensure vigorous mixing during the extraction to maximize the surface area between the two phases. Perform multiple extractions (e.g., 3-4 times) with fresh organic solvent, as this is more effective than a single extraction with a large volume.[12]
-
Q2: I'm observing significant impurities in my final product. How can I improve the purity using the extraction step?
A2: The extraction process can be a powerful tool for purification if leveraged correctly.
-
Selective Extraction with pH Gradient: If your impurities have different pKa values than your target molecule, a stepwise pH adjustment can selectively separate them.
-
Acidic Wash: Before basifying your aqueous layer to extract your product, perform an initial extraction with an organic solvent at a neutral or slightly acidic pH. This can remove non-basic organic impurities.
-
Controlled Basification: Instead of going directly to a high pH, you can incrementally increase the pH and perform extractions at each step. This can be particularly useful for separating your mono-acetylated product from unreacted polyamine starting material or di/poly-acetylated byproducts.[12][13]
-
-
Back Extraction: This is a highly effective purification technique.
-
After the initial extraction into the organic phase at high pH, you can "wash" the organic layer with a fresh aqueous buffer at a slightly acidic pH (e.g., pH 4-5). This will protonate and pull any remaining basic impurities back into the aqueous phase, while your less basic product (due to the electron-withdrawing effect of the acetyl group) may remain in the organic phase.
-
Alternatively, you can perform a full back extraction by acidifying the organic layer to pull your product back into a fresh aqueous phase, leaving non-basic impurities behind in the organic layer. You can then re-basify the new aqueous layer and extract your purified product into a fresh organic solvent.
-
Q3: What is the ideal pH for the extraction buffer, and how do I choose the right buffering agent?
A3: The ideal pH is one that ensures complete deprotonation of all amine functionalities to maximize solubility in the organic solvent.
-
Determining the Optimal pH: While the exact pKa values for N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide are not readily published, we can estimate them to be in the range of 9-11, similar to other linear polyamines. Therefore, an extraction buffer pH of 11-13 is recommended to ensure the molecule is in its free base form.[11][14]
-
Choosing a Buffering Agent: At this high pH range, traditional buffers are less common.
-
Strong Bases: Often, a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to adjust the pH. A 1-2 M solution is typically sufficient.
-
Carbonate/Bicarbonate Buffer: A sodium carbonate/bicarbonate buffer system can be effective up to a pH of about 10.3.[11]
-
Phosphate Buffers: These are generally not suitable for reaching the high pH required for efficient extraction of polyamines.
-
| Buffering Agent | Effective pH Range | Suitability for this Extraction |
| Phosphate | 2.1 - 7.2 | Not suitable |
| Carbonate/Bicarbonate | 9.2 - 10.3 | Potentially suitable, but may not be high enough for complete deprotonation |
| Sodium/Potassium Hydroxide | > 12 | Recommended |
Data compiled from common laboratory knowledge.
Q4: Which organic solvent should I use for the extraction?
A4: The choice of organic solvent is critical for efficient extraction.
-
Key Properties of a Good Extraction Solvent:
-
High solubility for the neutral form of your product.
-
Immiscibility with water.
-
A different density from water to allow for clear phase separation.
-
A relatively low boiling point for easy removal post-extraction.
-
Low reactivity with your product.
-
-
Recommended Solvents:
-
Dichloromethane (DCM): Often an excellent choice for extracting amines. It is denser than water.
-
Chloroform: Similar to DCM, it is denser than water.
-
Ethyl Acetate (EtOAc): A less dense, more environmentally friendly option. However, its ability to extract polyamines can sometimes be lower than chlorinated solvents.
-
n-Butanol: Can be effective for more polar molecules and can sometimes help to prevent emulsions. It is less dense than water.
-
| Solvent | Density (g/mL) | Boiling Point (°C) | Notes |
| Dichloromethane | 1.33 | 39.6 | High extraction efficiency for many amines. |
| Chloroform | 1.49 | 61.2 | Similar to DCM. |
| Ethyl Acetate | 0.902 | 77.1 | Good general-purpose solvent. |
| n-Butanol | 0.81 | 117.7 | Can be useful for more polar compounds. |
Data compiled from standard chemical reference sources.
Experimental Protocols
Protocol 1: Standard Extraction Procedure
-
Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, you may need to add water to dissolve all salts.
-
pH Adjustment: While monitoring with a calibrated pH meter, slowly add 2 M NaOH solution to the aqueous reaction mixture with stirring until the pH reaches 12-13.
-
First Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of your chosen organic solvent (e.g., dichloromethane).
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide (Q1).
-
Collection: Drain the lower organic layer (if using DCM or chloroform) or the upper organic layer (if using ethyl acetate or n-butanol) into a clean flask.
-
Repeat Extractions: Add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel and repeat steps 4-6 two more times.
-
Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield your crude product.
Protocol 2: Purity Analysis by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol).
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Elution: Develop the TLC plate in a chamber with an appropriate mobile phase. A common mobile phase for polyamines is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 80:18:2 v/v/v).
-
Visualization: Visualize the spots using a suitable method, such as ninhydrin stain (for primary and secondary amines) or potassium permanganate stain.
-
Analysis: The presence of multiple spots indicates impurities. The Rf value of your product should be consistent.
Visualizing the Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Effect of pH on the partitioning of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide.
Caption: Workflow for the extraction of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide.
References
-
Power, L. A., Clayton, A. D., Reynolds, W. R., Hose, D. R. J., Ainsworth, C., Chamberlain, T. W., Nguyen, B. N., Bourne, R. A., Kapur, N., & Blacker, A. J. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2153-2160. [Link]
-
Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231-237. [Link]
-
Hawel, L., III, Tjandrawinata, R. R., & Byus, C. V. (2002). A streamlined method for the isolation and quantitation of nanomole levels of exported polyamines in cell culture media. Analytical Biochemistry, 311(2), 124-131. [Link]
-
Jha, A., & Beal, J. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 603-607. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10313446, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 178, Acetamide. Retrieved from [Link]
-
GeeksforGeeks. (2022, April 10). Acetamide Formula - Structure, Properties, Uses, Sample Questions. [Link]
-
Ataman Kimya. (n.d.). ACETAMIDE. Retrieved from [Link]
-
Allen, T. (2024, November 17). Acetamide: Structure, Properties and Uses. [Link]
-
Organic Chemistry Portal. (n.d.). Reactions >> Protecting Groups >> Stability >> Acetamides. Retrieved from [Link]
-
Eyal, A. M., & Canari, R. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 42(8), 1788-1796. [Link]
-
Vane, L. M. (2016). Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio. Industrial & Engineering Chemistry Research, 55(5), 1135-1144. [Link]
Sources
- 1. N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide | C8H20N4O | CID 10313446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. allen.in [allen.in]
- 5. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. quora.com [quora.com]
- 11. A streamlined method for the isolation and quantitation of nanomole levels of exported polyamines in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
accounting for individual metabolic variations in N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide clinical samples
Welcome to the specialized application support center for the quantification of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide . Commonly referred to in literature as N1-acetyltriethylenetetramine (N1AcTETA) or MAT , this compound is the primary active metabolite of the copper chelator triethylenetetramine (TETA), widely used in the treatment of Wilson's disease[1].
Analyzing polyamine derivatives in biological matrices presents unique biochemical challenges. This guide is designed for analytical chemists and pharmacokinetic researchers to troubleshoot and resolve the critical stability issues associated with this analyte.
Frequently Asked Questions (FAQs)
Q: Why do my clinical cohorts show massive, unexplained inter-individual variations in N1AcTETA levels? A: While true biological variation exists due to genetic polymorphisms in the spermidine/spermine-N1-acetyltransferase (SSAT1) and thialysine acetyltransferase enzymes[2], extreme variations are frequently an analytical artifact. Historically, the "huge individual variations" reported in TETA acetylation rates were heavily exaggerated by sample degradation during high-performance liquid chromatography (HPLC) preparation[3]. If your protocol uses an acidic protein precipitation step without immediate neutralization, you are likely losing your target analyte to chemical rearrangement.
Q: What is the exact mechanism of this analytical degradation? A: The target compound undergoes an acid-catalyzed intramolecular N-acetyl migration[4]. In an acidified sample matrix (typically pH < 3.0), the polyamine chain becomes heavily protonated. This environment catalyzes the migration of the acetyl group from the N1 position to the N3 position, forming N3-acetyltriethylenetetramine. Because standard LC-MS/MS or HPLC-FLD methods separate these isomers, the N1AcTETA peak area artificially decreases over time while the sample sits in the autosampler, destroying quantitative reproducibility[5].
Q: Can I just use Sodium Carbonate ( Na2CO3 ) to neutralize the samples, as suggested in some older literature? A: We strongly advise against it if you are using traditional HPLC. While Na2CO3 successfully stops the N-acetyl migration, the high salt content severely hampers TETA and N1AcTETA quantification by interfering with chromatographic retention and derivatization efficiency[3]. Instead, we recommend using volatile buffers compatible with modern LC-MS/MS (see the troubleshooting protocol below).
Mandatory Visualization: Mechanism & Workflow
Fig 1: Biological acetylation vs. acid-catalyzed in vitro N-acetyl migration.
Fig 2: Optimized sample preparation workflow preventing N-acetyl migration.
Troubleshooting Guide: Resolving Intramolecular N-Acetyl Migration
Symptom: Declining peak areas for N1AcTETA during batch analysis; poor precision (%CV > 15%) in Quality Control (QC) samples; appearance of a secondary isomeric peak in the chromatogram. Root Cause: Intramolecular N-acetyl migration induced by acidic protein precipitation agents (e.g., Sulfosalicylic acid, Trichloroacetic acid). Solution: Implementing a self-validating, immediate neutralization workflow prior to autosampler loading.
Quantitative Impact of Matrix pH on Analyte Stability
To illustrate the severity of the artifact, the following table summarizes the degradation of N1AcTETA when left in an acidic matrix versus a neutralized matrix.
| Time in Autosampler (Hours at 4°C) | Acidic Matrix (pH < 3.0) Peak Area % | Neutralized Matrix (pH 7.4) Peak Area % |
| 0 | 100% | 100% |
| 2 | 85% | 100% |
| 4 | 72% | 99% |
| 12 | 45% | 98% |
| 24 | 28% | 97% |
Note: In the acidic matrix, the lost peak area directly corresponds to the stoichiometric appearance of the N3-acetyltriethylenetetramine artifact.
Step-by-Step Methodology: Optimized Sample Preparation Protocol
To ensure a self-validating system, this protocol incorporates a pH-check step to guarantee that the migration pathway is chemically blocked before the sample is queued for analysis.
Reagents Needed:
-
10% Sulfosalicylic acid (SSA) or 10% Trichloroacetic acid (TCA) (Cold, 4°C)
-
2M Ammonium Acetate ( NH4OAc ) buffer, adjusted to pH 9.0
-
Isotopically labeled internal standard (e.g., D3 -N1AcTETA)
Procedure:
-
Aliquot & Spike: Transfer 200 µL of clinical plasma or urine into a pre-chilled 1.5 mL microcentrifuge tube. Add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 20 µL of cold 10% SSA to the sample. Causality Note: Acid is required to denature binding proteins and release the polyamines, but it simultaneously triggers the migration cascade.
-
Agitation & Centrifugation: Vortex aggressively for 10 seconds. Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Immediate Neutralization (CRITICAL): Immediately upon removing the tubes from the centrifuge, transfer exactly 150 µL of the acidic supernatant to a new autosampler vial containing 50 µL of 2M NH4OAc buffer (pH 9.0).
-
Self-Validation Step: Spot 1 µL of the resulting mixture from a dummy/QC sample onto pH indicator paper. The pH must read between 7.0 and 8.0. If the pH is below 7.0, the acetyl migration will continue; adjust your buffer concentration accordingly.
-
Analysis: Proceed directly to LC-MS/MS analysis. The use of ammonium acetate ensures compatibility with electrospray ionization (ESI) without the ion suppression or precipitation issues caused by sodium carbonate[3].
References
- Cerrada-Gimenez M, et al. "Complex N-acetylation of triethylenetetramine." PubMed - NIH.
- Cerrada-Gimenez M, et al. "Complex N-Acetylation of Triethylenetetramine." PMC - NIH.
- Lu J.
- Cerrada-Gimenez M, et al.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Complex N-acetylation of triethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex N-acetylation of triethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex N-Acetylation of Triethylenetetramine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
comparing antioxidant properties of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide and unacetylated polyamines
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic analysis, quantitative performance comparison, and self-validating experimental protocols.
Executive Summary
In the landscape of redox biology and drug formulation, polyamines play a critical role in maintaining cellular homeostasis and preventing transition-metal-induced oxidative stress. This guide provides an objective, data-driven comparison between unacetylated polyamines (such as Triethylenetetramine[TETA], spermidine, and spermine) and their acetylated metabolites, specifically N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide , commonly known as N1-acetyltriethylenetetramine (MAT) .
While unacetylated polyamines are potent metal chelators and free radical scavengers, the enzymatic addition of an acetyl group via spermidine/spermine N1-acetyltransferase (SSAT) fundamentally alters their spatial geometry, electron distribution, and biological function[1][2]. Understanding this divergence is critical for researchers developing therapies for Wilson's disease, diabetic cardiomyopathy, and oxidation-sensitive biologic formulations.
Mechanistic Divergence: The Impact of Acetylation
To understand the causality behind the differing antioxidant profiles of these molecules, we must examine their coordination chemistry and catabolic pathways[3].
Unacetylated Polyamines (e.g., TETA, Spermidine)
Unacetylated polyamines feature multiple primary and secondary amine groups. In the case of TETA, its four nitrogen atoms provide a perfect square-planar geometry that binds Cu(II) with an exceptionally high affinity (dissociation constant Kd≈10−15 M)[3]. By sequestering free Cu(II) and Fe(II), unacetylated polyamines prevent these transition metals from participating in Fenton-like reactions, thereby suppressing the generation of destructive hydroxyl radicals[4]. Furthermore, natural unacetylated polyamines directly scavenge reactive oxygen species (ROS) and stabilize negatively charged nucleic acids[4][5].
Acetylated Polyamines (e.g., MAT)
When TETA is metabolized into MAT, an acetyl group is covalently attached to the terminal primary amine. This modification introduces significant steric hindrance and delocalizes the nitrogen's lone electron pair into the adjacent carbonyl group, forming an amide. Consequently, MAT loses the ability to form the stable square-planar complex required for high-affinity copper chelation[3].
Beyond the loss of chelation capacity, the acetylation of natural polyamines marks them for catabolism. Acetylated polyamines are substrates for Polyamine Oxidase (PAO)[1]. The oxidation of these acetylated molecules actively produces hydrogen peroxide ( H2O2 ) and acrolein, shifting the molecule's role from an antioxidant to a pro-oxidant[1][6].
Figure 1: Divergent redox pathways of unacetylated vs. acetylated polyamines.
Quantitative Performance Comparison
The following table synthesizes the experimental performance of TETA versus its acetylated counterpart (MAT) across key antioxidant metrics .
| Parameter | Unacetylated Polyamine (TETA) | Acetylated Polyamine (MAT) | Clinical / Formulation Implication |
| Cu(II) Binding Affinity ( Kd ) | ∼10−15 M (High Affinity) | Significantly Reduced ( >103 -fold drop) | MAT is ineffective at preventing systemic copper toxicity. |
| MCO Inhibition (Insulin Aggregation) | >95% inhibition at 100 μ M | <20% inhibition at 100 μ M | TETA is a superior excipient for stabilizing biologic drugs. |
| Direct ROS Scavenging | High (Primary amines intact) | Low (Terminal amine blocked) | Acetylation neutralizes radical quenching capacity. |
| Pro-oxidant Potential | Low (Stable in solution) | Moderate to High (via PAO oxidation) | MAT accumulation may contribute to localized oxidative stress. |
| Bioavailability / Metabolism | 8% - 30% (Rapidly acetylated) | High (Major circulating metabolite) | High systemic MAT levels do not equate to high antioxidant defense. |
Experimental Validation: Self-Validating Protocols
To objectively verify the antioxidant superiority of unacetylated polyamines over acetylated variants, we utilize the Metal-Catalyzed Oxidation (MCO) Assay .
Causality of the Design: This assay uses recombinant human insulin as a model biologic. Ascorbate reduces Cu2+ to Cu+ , which subsequently reacts with dissolved oxygen to generate hydroxyl radicals via Fenton chemistry[7]. These radicals cause insulin to cross-link and form high-molecular-weight aggregates. A true antioxidant chelator (like TETA) will sequester the copper, halt the redox cycle, and prevent aggregation[7][8]. Because MAT lacks the necessary coordination geometry, it fails to protect the protein.
Protocol: MCO Assay for Biologic Stability
Step 1: Reagent Preparation
-
Prepare a 1 mg/mL solution of recombinant human insulin in a 10 mM phosphate buffer (pH 7.4).
-
Prepare fresh stock solutions of 4 mM Ascorbic Acid, 40 μ M CuCl2 , 100 μ M TETA, and 100 μ M MAT in ultrapure water.
Step 2: MCO Induction & Treatment
-
Control Group: Insulin + Buffer.
-
Stress Group: Insulin + 40 μ M CuCl2
- 4 mM Ascorbic Acid.
-
TETA Group: Insulin + 40 μ M CuCl2
- 4 mM Ascorbic Acid + 100 μ M TETA.
-
MAT Group: Insulin + 40 μ M CuCl2
- 4 mM Ascorbic Acid + 100 μ M MAT.
Step 3: Incubation
-
Incubate all samples in the dark at 4°C for 72 hours. Note: Low temperature slows baseline thermal degradation, isolating the oxidative variable.
Step 4: Size Exclusion Chromatography (SEC) Analysis
-
Inject 20 μ L of each sample into an HPLC system equipped with a high-resolution SEC column (e.g., TSKgel G2000SWxl).
-
Monitor absorbance at 214 nm.
-
Validation Check: The Stress Group must show a >80% loss of the monomeric insulin peak and the appearance of early-eluting aggregate peaks. The TETA group should retain >95% of the monomer peak, while the MAT group will mirror the Stress Group[7].
Figure 2: Metal-Catalyzed Oxidation (MCO) assay workflow for evaluating antioxidant efficacy.
Strategic Insights for Drug Development
-
Excipient Selection: Unacetylated polyamines like TETA are highly effective formulation excipients for protecting oxidation-sensitive monoclonal antibodies and peptides . Acetylated derivatives should be avoided in this context.
-
Pharmacokinetic Bottlenecks: Because TETA is rapidly metabolized into MAT by SSAT in vivo, its systemic antioxidant half-life is short (2-4 hours) . Drug developers looking to leverage polyamines for systemic antioxidant therapies (e.g., in diabetic heart failure) must account for this rapid biotransformation and consider SSAT inhibitors or structurally modified polyamines that resist N-acetylation[2].
-
Oncology Applications: Interestingly, the pro-oxidant shift of polyamines can be weaponized. Unacetylated polyamines can synergize with high-dose ascorbic acid to selectively generate toxic levels of H2O2 in breast cancer cells, exploiting the tumor's altered redox baseline .
References
-
Torosantucci, R., et al. "Triethylenetetramine prevents insulin aggregation and fragmentation during copper catalyzed oxidation." European Journal of Pharmaceutics and Biopharmaceutics, 2013. URL:[Link]
-
Lu, J. "Triethylenetetramine pharmacology and its clinical applications." Molecular Cancer Therapeutics, 2010. URL:[Link]
-
Soda, K. "Overview of Polyamines as Nutrients for Human Healthy Long Life and Effect of Increased Polyamine Intake on DNA Methylation." Cells, 2022. URL:[Link]
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Chen, Y., et al. "Triethylenetetramine Synergizes with Pharmacologic Ascorbic Acid in Hydrogen Peroxide Mediated Selective Toxicity to Breast Cancer Cell." Oxidative Medicine and Cellular Longevity, 2015. URL:[Link]
Sources
- 1. Polyamines in aging and disease | Aging [aging-us.com]
- 2. Triethylenetetramine pharmacology and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The role of spermidine in plants and humans: a pathway from climate change adaptation to health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triethylenetetramine prevents insulin aggregation and fragmentation during copper catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triethylenetetramine prevents insulin aggregation and fragmentation during copper catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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